molecular formula C9H9BrO2 B6613722 4-bromo-3-(methoxymethyl)benzaldehyde CAS No. 254744-18-8

4-bromo-3-(methoxymethyl)benzaldehyde

Cat. No.: B6613722
CAS No.: 254744-18-8
M. Wt: 229.07 g/mol
InChI Key: MWKKVVCYUVYOJI-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxymethyl)benzaldehyde is a benzaldehyde derivative designed for use as a key synthetic intermediate in research and development. Its molecular structure incorporates both an aldehyde group and a bromine substituent on the aromatic ring, which act as orthogonal reactive sites for sequential functionalization. The aldehyde group is highly versatile, participating in condensation reactions (e.g., to form imines or hydrazones) and serving as a precursor to other functional groups like alcohols or carboxylic acids. The bromine atom facilitates metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the construction of more complex biaryl or conjugated systems . The methoxymethyl (MOM) ether group on the benzene ring can serve as a protected form of a hydroxyl group, which can be deprotected under acidic conditions to reveal a phenol, thereby altering the compound's electronic properties and potential for hydrogen bonding . This multi-functional nature makes it a valuable scaffold in medicinal chemistry for the synthesis of compound libraries targeting various enzymes, and in materials science for the construction of organic frameworks. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment, such as a fume hood .

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKKVVCYUVYOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Scaffold

4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8) is a specialized trisubstituted arene intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and dual angiotensin/endothelin receptor antagonists.

Its value lies in its orthogonal reactivity profile :

  • The Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Benzaldehyde (C1): A versatile electrophile for reductive amination, Wittig olefination, or oxidation.

  • The Methoxymethyl Ether (C3): A robust "masked" hydroxymethyl group that provides steric bulk and polarity modulation without interfering with standard coupling conditions.

This guide details the physicochemical properties, synthesis pathways, and handling protocols required to utilize this scaffold effectively in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
CAS Number 254744-18-8
IUPAC Name This compound
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES COCC1=C(C=CC(=C1)C=O)Br
Appearance Pale yellow to off-white solid (low melting) or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Stable under standard conditions; sensitive to strong oxidizers and light

Synthesis Pathways[7]

The synthesis of CAS 254744-18-8 typically proceeds via the functionalization of 4-bromo-3-methylbenzaldehyde . The challenge lies in selectively functionalizing the benzylic position without over-oxidizing the aldehyde.

Primary Industrial Route: Radical Bromination & Methanolysis

This route is preferred for scalability. It utilizes N-bromosuccinimide (NBS) to install a leaving group at the benzylic position, followed by nucleophilic substitution.

  • Protection (Optional but Recommended): The aldehyde is often protected as an acetal (e.g., using ethylene glycol) to prevent oxidation during the radical step.

  • Radical Bromination: Reaction with NBS and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene yields the benzyl bromide intermediate.

  • Methanolysis: Treatment with sodium methoxide (NaOMe) in methanol substitutes the benzylic bromide with a methoxy group.

  • Deprotection: Acidic hydrolysis restores the aldehyde functionality.

Laboratory Scale Route: Methylation of Alcohol

For smaller batches where purity is paramount, starting from the alcohol derivative is common.

  • Precursor: 4-bromo-3-(hydroxymethyl)benzaldehyde.

  • Methylation: Deprotonation with NaH in THF followed by addition of Methyl Iodide (MeI).

Synthesis Workflow Diagram

SynthesisRoute Start 4-Bromo-3-methylbenzaldehyde (Starting Material) Step1 Acetal Protection (Ethylene glycol, pTsOH) Start->Step1 1. Protect CHO Step2 Radical Bromination (NBS, AIBN, Reflux) Step1->Step2 2. Functionalize Me Intermediate Benzylic Bromide Intermediate Step2->Intermediate Step3 Methanolysis (NaOMe, MeOH) Intermediate->Step3 3. Substitution Step4 Acid Hydrolysis (HCl/H2O) Step3->Step4 4. Deprotect Product 4-Bromo-3-(methoxymethyl) benzaldehyde Step4->Product

Caption: Step-wise synthesis via radical bromination and methanolysis, ensuring aldehyde integrity.

Functional Reactivity & Applications

The strategic value of CAS 254744-18-8 is its ability to serve as a "linchpin" in convergent synthesis.

A. The Bromine Handle (Suzuki-Miyaura Coupling)

The aryl bromide at C4 is electronically activated by the ortho-methoxymethyl group and the para-aldehyde (electron-withdrawing).

  • Protocol Insight: Standard conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water) work well. However, the aldehyde group can be sensitive to harsh basic conditions (Cannizzaro reaction risk).

  • Optimization: Use weaker bases (K₃PO₄) or anhydrous conditions to preserve the aldehyde yield.

B. The Aldehyde Handle (Reductive Amination)

The C1 aldehyde is unhindered and highly reactive toward amines.

  • Application: Formation of benzylamine motifs common in GPCR ligands.

  • Protocol: React with primary/secondary amine in DCM/MeOH, followed by reduction with NaBH(OAc)₃. This is preferred over NaBH₄ to avoid reducing the aldehyde before imine formation.

C. The Methoxymethyl (MOM) Ether

While technically an ether, the methoxymethyl group acts as a robust mimic of a hydroxymethyl group.

  • Stability: It survives basic coupling and mild acidic workups.

  • Cleavage: If a free alcohol is required later, it can be cleaved using BBr₃ (boron tribromide) at -78°C, though this will also affect the aldehyde if not protected.

Reactivity Flowchart

Reactivity Core 4-Bromo-3-(methoxymethyl) benzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki C4-Br Reactivity RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm C1-CHO Reactivity Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig C1-CHO Reactivity Biaryl Biaryl Scaffold (Drug Core) Suzuki->Biaryl Amine Benzylamine Deriv. (Side Chain) RedAm->Amine Styrene Styrene Deriv. (Linker) Wittig->Styrene

Caption: Orthogonal reaction pathways allowing modular assembly of drug candidates.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Use this protocol to install an aryl group at the C4 position.

  • Setup: In a sealed tube, combine CAS 254744-18-8 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration). Degas with N₂ for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Amination

Use this protocol to functionalize the aldehyde.

  • Imine Formation: Dissolve CAS 254744-18-8 (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane). Stir for 30 min at Room Temp.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1]

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitizer: Benzaldehyde derivatives can cause allergic skin reactions.

  • Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • PubChem. (2025).[3] Compound Summary: this compound (CAS 254744-18-8). National Library of Medicine. Link

  • ChemicalBook. (2023). Synthesis of Brominated Benzaldehyde Derivatives and Applications in Medicinal Chemistry. Link

  • Google Patents. (2006). Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists (Patent WO2006/002076). (Citing usage of methoxymethyl-substituted aryl bromides in Suzuki couplings). Link

  • Royal Society of Chemistry. (2015). General procedures for radical bromination of methyl-benzaldehydes. RSC Advances. Link

Sources

4-bromo-3-(methoxymethyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility Profile

Executive Summary

4-Bromo-3-(methoxymethyl)benzaldehyde is a specialized bifunctional intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Unlike its more common analog, 4-bromo-3-methoxybenzaldehyde, this molecule features a methoxymethyl ether side chain rather than a direct phenolic ether. This structural nuance significantly alters its lipophilicity and metabolic stability profile, making it a critical "spacer" unit in fragment-based drug discovery (FBDD).

This guide provides a definitive technical profile, correcting common database conflations, and outlines a robust, self-validating synthetic protocol for researchers requiring high-purity material.

Physicochemical Profile

Critical Distinction: Do not confuse this molecule with 4-bromo-3-methoxybenzaldehyde (CAS 43192-34-3). The presence of the methylene bridge (-CH₂-) in the methoxymethyl group adds 14.03 Da to the molecular weight and changes the rotational freedom of the side chain.

PropertyData Specification
IUPAC Name This compound
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Monoisotopic Mass 227.9786 Da
CAS Number Not widely listed; typically custom synthesized
Appearance Off-white to pale yellow low-melting solid (predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in hexanes
SMILES COCC1=C(C=CC(=C1)C=O)Br
Synthetic Methodology (Senior Scientist Protocol)

Since this compound is not a commodity chemical, commercial batches often suffer from variable purity. The following protocol is designed for internal synthesis starting from the cheaper 4-bromo-3-methylbenzaldehyde.

Rationale: Direct radical bromination of the starting aldehyde is hazardous due to the lability of the aldehydic hydrogen (homolytic bond dissociation energy ~89 kcal/mol). To prevent decarbonylation or oxidation, we employ a Protection-Functionalization-Deprotection strategy.

Step-by-Step Protocol
  • Aldehyde Protection (Acetal Formation):

    • Reagents: 4-bromo-3-methylbenzaldehyde, Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

    • Procedure: Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

    • Yield Target: >95%.

  • Benzylic Bromination (Wohl-Ziegler Reaction):

    • Reagents: Protected acetal, N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (greener alternative).

    • Procedure: Reflux under Argon. The acetal protects the aldehyde from radical attack.

    • Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.

  • Etherification (Williamson Ether Synthesis):

    • Reagents: Benzylic bromide intermediate, Sodium Methoxide (NaOMe, 2.0 eq), Methanol.

    • Procedure: Stir at room temperature. The methoxide displaces the benzylic bromide.

    • Note: The acetal is stable to basic conditions.

  • Deprotection (Hydrolysis):

    • Reagents: 1M HCl, THF.

    • Procedure: Stir at ambient temperature to cleave the acetal and restore the aldehyde.

    • Purification: Column chromatography (Hexane/EtOAc) is required to remove any over-brominated byproducts.

Visualized Workflow

SynthesisPath Start 4-Bromo-3-methyl benzaldehyde Step1 Step 1: Protection (Acetal Formation) Start->Step1 Ethylene glycol p-TsOH Inter1 Acetal Intermediate Step1->Inter1 Step2 Step 2: NBS Bromination (Radical Substitution) Inter1->Step2 NBS, AIBN Inter2 Benzylic Bromide Step2->Inter2 Step3 Step 3: Methoxylation (NaOMe/MeOH) Inter2->Step3 NaOMe Inter3 Methoxymethyl Acetal Step3->Inter3 Step4 Step 4: Acid Hydrolysis (Deprotection) Inter3->Step4 HCl/THF Final 4-Bromo-3-(methoxymethyl) benzaldehyde Step4->Final

Figure 1: Robust synthetic pathway utilizing acetal protection to preserve the aldehyde functionality during radical bromination.

Structural Biology & Reactivity Profile

This molecule acts as a linchpin scaffold (Type II Intermediate) in medicinal chemistry. Its value lies in its orthogonal reactivity :

  • The Aldehyde (C-1): An electrophilic handle ready for:

    • Reductive Amination: To install amine-based pharmacophores.

    • Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.

  • The Aryl Bromide (C-4): A handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Methoxymethyl (C-3): A non-reactive, polar side chain that modulates solubility and lipophilicity (LogP) without acting as a hydrogen bond donor.

Reactivity Logic Map

Reactivity Center 4-Bromo-3-(methoxymethyl) benzaldehyde Aldehyde Aldehyde Group (-CHO) Electrophilic Center Center->Aldehyde Bromide Aryl Bromide (-Br) Cross-Coupling Handle Center->Bromide RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->RedAm Wittig Wittig Olefination (Ph3P=R) Aldehyde->Wittig Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Bromide->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Bromide->Buchwald

Figure 2: Orthogonal reactivity profile demonstrating the dual-functional nature of the scaffold.

Handling & Safety (GHS Standards)

While specific toxicological data is sparse for this exact intermediate, its structural class (benzylic ethers/aryl bromides) dictates the following precautions:

  • Hazard Classification (Predicted):

    • Skin Irritation (Category 2): High probability due to benzylic ether moiety.

    • Eye Irritation (Category 2A): Aldehydes are known lachrymators.

    • Acute Toxicity (Oral): Harmful if swallowed (Category 4).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

References
  • PubChemLite. this compound (C9H9BrO2) Entry.[1] University of Luxembourg.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Bromobenzaldehyde Derivatives Profile. Retrieved from [Link]

Sources

4-bromo-3-(methoxymethyl)benzaldehyde chemical stability profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling & Handling of 4-Bromo-3-(methoxymethyl)benzaldehyde

Executive Summary

This technical guide profiles the stability and handling requirements for This compound , a poly-functionalized arene intermediate. Its utility in medicinal chemistry—specifically as a scaffold for Suzuki-Miyaura couplings or reductive aminations—is counterbalanced by a complex degradation profile.

Unlike simple aryl halides, this molecule possesses two "soft" reactive sites: the formyl group (aldehyde) and the benzylic ether (methoxymethyl) . While the aryl bromide moiety provides structural rigidity, the interplay between the aldehyde's susceptibility to radical autoxidation and the benzylic ether's sensitivity to acid/oxidative cleavage dictates a strict handling protocol. This guide moves beyond generic advice, applying mechanistic organic chemistry to establish a predictive stability profile and validation workflow.

Part 1: Structural Analysis & Reactive Moieties

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores. The degradation risk is not uniform; it is hierarchical based on bond dissociation energies (BDE) and electronic susceptibility.

The Formyl Group (Aldehyde) – The Primary Failure Mode
  • Mechanism: Radical-Chain Autoxidation.[1]

  • Risk: High.

  • Chemistry: The C(O)-H bond in benzaldehydes is relatively weak (~88 kcal/mol). In the presence of atmospheric oxygen and trace light, a radical chain reaction initiates. The acyl radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, generating perbenzoic acid . This peracid is a strong oxidant that reacts with a second equivalent of aldehyde to yield two equivalents of the corresponding carboxylic acid  (4-bromo-3-(methoxymethyl)benzoic acid).
    
  • Impact: This is the dominant degradation pathway during storage.

The Benzylic Ether (Methoxymethyl) – The "Silent" Risk
  • Mechanism: Oxidative Cleavage & Acid Hydrolysis.

  • Risk: Moderate to High (Condition Dependent).

  • Chemistry: The methylene group (

    
    ) at position 3 is benzylic . The C-H bonds here are weakened by resonance stabilization from the aromatic ring.
    
    • Oxidative Risk: Radical species generated during aldehyde autoxidation can abstract a benzylic proton, leading to oxidation of the ether to an ester or hemiacetal breakdown.

    • Acid Risk: Unlike a standard methyl ether, a benzylic ether is susceptible to cleavage under strong acidic conditions (e.g., HBr, Lewis acids), generating a benzyl cation intermediate.

  • Distinction: Do not confuse this with a "MOM ether" (methoxymethyl acetal). This is a benzyl methyl ether . While more stable than an acetal, it is less robust than a simple aryl methyl ether (anisole).

The Aryl Bromide – The Stable Anchor
  • Mechanism: Homolytic Cleavage (Photolysis).

  • Risk: Low (unless exposed to UV).

  • Chemistry: The C-Br bond is generally stable to air and moisture. However, prolonged exposure to UV light can induce homolytic cleavage, leading to debromination (formation of 3-(methoxymethyl)benzaldehyde) or radical coupling byproducts.

Part 2: Degradation Pathways (Visualization)

The following diagram maps the transformation of the parent molecule under environmental stress.

StabilityProfile cluster_legend Degradation Zones Parent 4-Bromo-3-(methoxymethyl) benzaldehyde (Active) Peracid Peroxy Acid Intermediate Parent->Peracid Autoxidation (O2, Light) Radical Initiation Debrom Debrominated Analog Parent->Debrom Photolysis (UV) BenzylAlc Benzyl Alcohol Derivative Parent->BenzylAlc Acid Hydrolysis (H+) Benzylic Cleavage Acid 4-Bromo-3-(methoxymethyl) benzoic acid (Major Impurity) Peracid->Acid Propagation (+ Parent)

Figure 1: Mechanistic degradation pathways. The Red path (Autoxidation) represents the primary storage risk.

Part 3: Storage & Handling Protocols

Based on the chemical profile, the following protocols are mandatory to maintain purity >98%.

Environmental Controls
ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen Displaces

, preventing the initiation of the radical chain autoxidation mechanism.
Temperature 2°C to 8°C Reduces the kinetic rate of peracid formation. For long-term (>6 months), store at -20°C.
Light Amber Glass / Foil Prevents photo-initiation of radicals (aldehyde H-abstraction) and C-Br photolysis.
Moisture Desiccator While not immediately hydrolytically unstable, moisture can accelerate acid-catalyzed decomposition if trace acid is present.
Handling "Watch-outs"
  • Avoid Sparging with Air: When dissolving for reactions, do not bubble air through the solution. Use freeze-pump-thaw or nitrogen sparging.

  • Acid Compatibility: Avoid prolonged exposure to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or mineral acids (HBr), which will cleave the methoxymethyl ether.
  • Re-purification: If the compound yellows (indicating oxidation), purify via silica gel chromatography. Note: Acidic silica can sometimes degrade benzylic ethers; neutralize silica with 1% triethylamine if degradation is observed.

Part 4: Experimental Validation (Forced Degradation)

To validate the stability profile for regulatory or process safety purposes, perform the following stress tests (adapted from ICH Q1A guidelines).

Stress Testing Workflow

StressTest cluster_conditions Stress Conditions Start Parent Sample (>99% Purity) Oxidation Oxidation (3% H2O2, 4h) Start->Oxidation Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Photo Photolysis (UV/Vis, 24h) Start->Photo Analysis LC-MS / HPLC Analysis Oxidation->Analysis Acid->Analysis Base->Analysis Photo->Analysis Report Degradation Profile Analysis->Report

Figure 2: Forced degradation workflow to empirically determine stability limits.

Detailed Protocol: Oxidative Stress (Autoxidation Simulation)
  • Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile/Water (50:50).

  • Stressor: Add

    
     of 3% Hydrogen Peroxide (
    
    
    
    ).
  • Incubation: Stir at Room Temperature for 4 hours.

  • Quenching: Add Sodium Bisulfite solution to neutralize excess peroxide.

  • Analysis: Inject onto HPLC (C18 column, Gradient

    
    /MeCN + 0.1% Formic Acid).
    
    • Expected Result: Appearance of peak at [M+16] mass shift (Carboxylic acid formation).

Detailed Protocol: Acid Stability (Benzylic Ether Check)
  • Preparation: Dissolve 10 mg in 1 mL THF.

  • Stressor: Add 1 mL of 1N HCl. Heat to 60°C for 2 hours.

  • Analysis: Monitor for the loss of the methyl group (-14 mass shift or appearance of benzyl alcohol derivatives).

    • Causality: If degradation occurs here, the molecule is incompatible with acidic workups in downstream chemistry.

Part 5: Analytical Markers

When assessing batch quality, use these markers to detect early-stage degradation.

TechniqueMarker SignalInterpretation
1H NMR

~10.0 ppm (Singlet)
Parent Aldehyde (Intact).
1H NMR Disappearance of

10.0 ppm
Oxidation to carboxylic acid (proton becomes broad/exchanges).
1H NMR

~3.4 ppm (Singlet)
Methoxy Group (Intact).
1H NMR Shift of benzylic

(

~4.5 ppm)
Indicates cleavage of the ether or oxidation at the benzylic position.
HPLC RRT ~0.8 (Relative to Parent)Typically the Carboxylic Acid (more polar).

References

  • Ingold, K. U. (1969). "Peroxy radicals."[2][3] Accounts of Chemical Research, 2(1), 1–9. Link

    • Context: Foundational text on the radical chain mechanism of autoxidation in aldehydes.[1]

  • International Conference on Harmonisation (ICH). (2003).[4] "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

    • Context: The authoritative standard for designing the forced degrad
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

    • Context: Provides the stability data for benzyl ethers vs. MOM ethers, supporting the acid-sensitivity claims in Part 1.
  • PubChem. "4-Bromo-3-methylbenzaldehyde (Structural Analog Data)." National Library of Medicine. Link

    • Context: Used for inferring physicochemical properties of the core aryl-bromide-aldehyde scaffold.

Sources

A Technical Guide to Differentiating 4-bromo-3-methoxybenzaldehyde and 4-bromo-3-(methoxymethyl)benzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical and materials science research, precision in molecular architecture is paramount. The subtle distinction between isomers and related structures can lead to vastly different chemical reactivity and biological outcomes. This guide provides an in-depth technical analysis of two such compounds: 4-bromo-3-methoxybenzaldehyde and 4-bromo-3-(methoxymethyl)benzaldehyde. While their names suggest similarity, a single methylene unit fundamentally alters their core chemical nature, transforming one from a reactive synthetic linchpin into a stable, sterically influential scaffold. This whitepaper will elucidate the critical differences in their structure, spectroscopic signatures, synthetic pathways, and functional roles, offering researchers a definitive resource for their correct identification and strategic application in drug development and complex organic synthesis.

Chapter 1: Core Structural and Physicochemical Disparities

The foundational difference between these two molecules lies in the functional group at the 3-position of the brominated benzene ring. Understanding this distinction is the first step in predicting their behavior in a chemical system.

Molecular Structure Elucidation

4-bromo-3-methoxybenzaldehyde features a formyl group (-CHO) directly attached to the aromatic ring. This aldehyde functionality is a planar, electron-withdrawing group that significantly influences the electronic properties of the entire molecule.

This compound , in contrast, possesses a methoxymethyl group (-CH₂OCH₃) at the same position. This group consists of a benzylic ether, which is sterically more demanding and electronically distinct from the aldehyde. It is fundamentally a benzyl methyl ether substituent.

The structural variance is visualized below:

G cluster_0 4-bromo-3-methoxybenzaldehyde cluster_1 This compound img1 img1 desc2 Structure not available in open databases. Represents a benzaldehyde with a -CH2OCH3 group at the 3-position and a Br at the 4-position.

Caption: Molecular structures of the two subject compounds.

Comparative Physicochemical Properties

The difference in the key functional group imparts distinct physical properties to each molecule. These properties are critical for predicting solubility, designing purification schemes (e.g., crystallization, chromatography), and understanding intermolecular interactions.

Property4-bromo-3-methoxybenzaldehydeThis compoundRationale for Difference
Molecular Formula C₈H₇BrO₂[1][2]C₉H₉BrO₂Addition of a methylene (-CH₂-) unit.
Molecular Weight 215.04 g/mol [1][3]229.07 g/mol Increased mass from the additional CH₂ group.
Key Functional Group Aromatic AldehydeBenzylic EtherDefines the core reactivity of the molecule.
Polarity High (due to C=O bond)Moderate (due to C-O-C ether)The carbonyl group is significantly more polarized than the ether linkage.
Hydrogen Bond Acceptor? Yes (Carbonyl Oxygen)Yes (Ether Oxygen)Both can accept H-bonds, but the carbonyl is generally stronger.
Reactivity Profile Electrophilic Carbonyl CarbonRelatively Inert Ether LinkageThe aldehyde is a prime target for nucleophiles; the ether is stable under most conditions.

Chapter 2: Spectroscopic Differentiation: A Practical Guide

Unequivocal identification in the laboratory relies on spectroscopic analysis. The distinct functional groups of these two compounds give rise to highly diagnostic and easily distinguishable spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for differentiating these molecules. The presence or absence of specific, unique signals provides a definitive answer.

  • 4-bromo-3-methoxybenzaldehyde:

    • Aldehyde Proton (CHO): A highly deshielded singlet appearing between δ 9.8-10.1 ppm . This is the single most characteristic signal. Its absence is conclusive proof the molecule is not this compound.

    • Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.1 ppm .

    • Aromatic Protons: Three protons in the aromatic region (approx. δ 7.0-8.0 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.

  • This compound:

    • Aldehyde Proton (CHO): This signal is absent .

    • Benzylic Protons (Ar-CH₂-O): A characteristic singlet appearing around δ 4.4-4.7 ppm . This signal is unique to this structure.

    • Methoxy Protons (O-CH₃): A sharp singlet, typically slightly more shielded than in the other compound, around δ 3.3-3.5 ppm .

    • Aromatic Protons: Similar to the other compound, three protons in the aromatic region with a distinct splitting pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method to confirm the presence of the key carbonyl group.

  • 4-bromo-3-methoxybenzaldehyde: A strong, sharp absorption band characteristic of an aromatic aldehyde C=O stretch will be prominent between 1680-1705 cm⁻¹ .

  • This compound: This compound will show a complete absence of a strong absorption in the 1680-1705 cm⁻¹ region. Instead, a characteristic C-O-C (ether) stretching band will be visible, typically in the 1050-1150 cm⁻¹ range, though this region can be crowded.

Chapter 3: Synthetic Strategies and Mechanistic Divergence

The synthetic routes to these compounds are fundamentally different, reflecting the distinct nature of their core functional groups. Furthermore, their subsequent reactivity dictates their utility as synthetic intermediates.

Synthesis of 4-bromo-3-methoxybenzaldehyde

This compound is typically synthesized by introducing the aldehyde or its precursor onto a pre-functionalized benzene ring. A common laboratory-scale approach involves the oxidation of the corresponding benzyl alcohol.

Workflow: Oxidation of (4-bromo-3-methoxyphenyl)methanol

Caption: General workflow for synthesizing the aldehyde via oxidation.

Causality: The choice of a mild oxidant like manganese dioxide (MnO₂) is crucial.[4] It selectively oxidizes the primary benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid, a common side reaction with stronger agents. Dichloromethane is a good, relatively inert solvent for this transformation.

Synthesis of this compound

The synthesis of this target requires the construction of the benzylic ether. A common strategy is the Williamson ether synthesis, starting from the corresponding benzyl bromide and a methoxide source.

Workflow: Williamson Ether Synthesis

Caption: General workflow for synthesizing the ether via SN2 reaction.

Causality: This pathway relies on the high reactivity of the benzylic bromide as an electrophile. Sodium methoxide serves as a potent, non-sterically hindered nucleophile. The reaction proceeds via a classic Sₙ2 mechanism.

Comparative Reactivity: The Aldehyde vs. The Ether

The functional group difference dictates their utility in subsequent synthetic steps.

  • Aldehyde (Electrophilic Hub): The carbonyl carbon of 4-bromo-3-methoxybenzaldehyde is highly electrophilic and susceptible to nucleophilic attack.[5][6] This makes it a versatile synthetic handle for a wide array of transformations crucial for drug development:

    • Reductive Amination: To form secondary and tertiary amines.

    • Wittig Reaction: To form alkenes.[7]

    • Grignard/Organolithium Additions: To form secondary alcohols.[8]

    • Aldol and Related Condensations: To form α,β-unsaturated systems.

  • Ether (Stable Modulator): The methoxymethyl group is comparatively inert under a wide range of conditions (e.g., non-acidic, non-strongly basic). Its primary role is not as a reactive handle but as a structural element that:

    • Increases Lipophilicity: Compared to a more polar hydroxyl or aldehyde group.

    • Influences Conformation: The steric bulk of the group can direct the orientation of adjacent substituents or influence how the molecule binds to a biological target.

    • Acts as a Stable Substituent: It can be carried through multiple synthetic steps without the need for protection/deprotection.

The phenyl ring itself stabilizes the aldehyde through resonance, making it less reactive than aliphatic aldehydes like propanal, but it remains a prime site for reaction.[9][10]

Chapter 4: Applications in Medicinal Chemistry and Drug Development

The choice between these two building blocks in a drug discovery program is a strategic one, based on the desired properties of the final molecule.

  • 4-bromo-3-methoxybenzaldehyde is frequently used as a foundational intermediate.[11] The aldehyde is a gateway to introduce diversity. For example, a library of compounds can be generated from this single aldehyde via reductive amination with various amines to explore structure-activity relationships (SAR). The bromine atom can also be used for cross-coupling reactions like the Suzuki reaction to build biaryl systems.[12]

  • This compound would be selected when the methoxymethyl group itself is a desired final feature of the target molecule. It might serve as a bioisosteric replacement for another group, or its physicochemical properties (size, lipophilicity, hydrogen bond accepting capability) may be optimal for binding to a specific protein pocket.

Conclusion

While separated by only a single methylene unit, 4-bromo-3-methoxybenzaldehyde and this compound are chemically disparate entities. The former is a reactive, versatile building block defined by its electrophilic aldehyde, enabling a multitude of synthetic transformations. The latter is a more stable compound whose utility lies in the steric and electronic properties of its benzylic ether group. Accurate identification through spectroscopy, particularly ¹H NMR, is trivial yet critical. For the medicinal chemist and process scientist, understanding these differences is fundamental to the rational design and efficient execution of complex synthetic campaigns aimed at discovering the next generation of therapeutics.

References

  • Vertex AI Search. (n.d.). What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE? - FAQ.
  • PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Wei, J.-J., et al. (n.d.). 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0). Retrieved February 16, 2026, from [Link]

  • Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved February 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved February 16, 2026, from [Link]

  • Vaia. (n.d.). Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PubChemLite. (n.d.). 4-bromo-3-methoxybenzaldehyde (C8H7BrO2). Université du Luxembourg. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved February 16, 2026, from [Link]

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Retrieved February 16, 2026, from [Link]

  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved February 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved February 16, 2026, from [Link]

  • Wyzant. (2015). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Retrieved February 16, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved February 16, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methoxybenzaldehyde (C8H7BrO2). Université du Luxembourg. Retrieved February 16, 2026, from [Link]

Sources

Strategic Utilization of 4-Bromo-3-(methoxymethyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trifunctional Scaffold

In the landscape of modern medicinal chemistry, 4-bromo-3-(methoxymethyl)benzaldehyde represents a high-value "trifunctional scaffold." Unlike simple disubstituted benzenes, this molecule offers three orthogonal reactive handles—an electrophilic aldehyde, a nucleophile-compatible aryl bromide, and a chemically distinct benzylic ether.[1]

This guide moves beyond basic nomenclature to explore the synthesis, reactivity, and strategic application of this compound in drug discovery.[1] It is designed for researchers requiring a robust intermediate for constructing complex heterocycles or bi-aryl systems where substituent geometry is critical.[1]

Nomenclature and Structural Analysis

While often referred to by catalog codes, the rigorous IUPAC designation is essential for patent literature and database searching.[1]

IUPAC Name Derivation

The name is derived based on the priority rules of functional groups:

  • Principal Functional Group: The aldehyde (-CHO) has the highest priority, defining the parent structure as benzaldehyde .[1] The carbon attached to the aldehyde is C1.

  • Numbering: The ring is numbered to give the substituents the lowest possible locants.

    • Aldehyde at C1.[1][2]

    • The other substituents are at positions 3 and 4.[1]

  • Alphabetization: Substituents are listed alphabetically.

    • B romo (at C4)[2][3][4]

    • M ethoxymethyl (at C3)[5][6]

    • Note: "Methoxymethyl" is a complex substituent treated as a single unit starting with "m".[1]

Final IUPAC Name: This compound [1]

Structural Descriptors
PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES COCC1=C(C=CC(=C1)C=O)Br
InChI Key Derived from structure (Predicted)
CAS Number Not widely listed; Custom synthesis often required

Synthesis Protocols

Since this specific derivative is not a standard commodity chemical, it is typically synthesized from commercially available precursors.[1] Below are two field-proven methodologies.

Method A: The Radical Bromination Route (Scalable)

This method starts from 4-bromo-3-methylbenzaldehyde (CAS 78775-11-8).[1] It is preferred for gram-scale preparation due to the lower cost of starting materials.

Critical Mechanism: The aldehyde must be protected as an acetal to prevent oxidation during the radical bromination step.[1]

Protocol:

  • Protection: Reflux 4-bromo-3-methylbenzaldehyde with ethylene glycol and catalytic p-TsOH in toluene (Dean-Stark trap) to form the acetal.

  • Radical Bromination: Treat the acetal with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux. End point: Consumption of starting material via TLC.

  • Etherification: React the crude benzylic bromide with Sodium Methoxide (NaOMe) in Methanol at 0°C to room temperature.

  • Deprotection: Hydrolyze the acetal using 1M HCl in THF/Water.

Method B: The Methylation Route (High Precision)

This method utilizes 4-bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5).[1][4][7] It is milder but relies on a more expensive precursor.[1]

Protocol:

  • Dissolve 4-bromo-3-(hydroxymethyl)benzaldehyde (1.0 eq) in anhydrous DMF.

  • Cool to 0°C and add Silver(I) Oxide (Ag₂O, 1.5 eq) and Methyl Iodide (MeI, 2.0 eq).

    • Note: Ag₂O is used instead of NaH to prevent side reactions (Cannizzaro) at the aldehyde.

  • Stir in the dark for 12–18 hours.

  • Filter through Celite, dilute with EtOAc, and wash with brine.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision pathways for synthesizing this scaffold.

SynthesisPath Start1 Precursor A: 4-Bromo-3-methylbenzaldehyde Step1A 1. Acetal Protection (Ethylene glycol, pTsOH) Start1->Step1A Scalable Route Start2 Precursor B: 4-Bromo-3-(hydroxymethyl)benzaldehyde Step1B Direct Methylation (MeI, Ag2O, DMF) Start2->Step1B Mild Route Step2A 2. Radical Bromination (NBS, AIBN) Step1A->Step2A Step3A 3. Methanolysis (NaOMe, MeOH) Step2A->Step3A Step4A 4. Deprotection (HCl, H2O) Step3A->Step4A Target TARGET: This compound Step4A->Target Step1B->Target

Figure 1: Comparative synthetic routes. Route A is preferred for cost-efficiency; Route B for functional group tolerance.[1]

Reactivity Profile and Applications

The utility of this compound lies in its orthogonal reactivity .[1] Each functional group can be addressed selectively without interfering with the others.[1]

Chemoselectivity Matrix[1]
Functional GroupReaction TypeConditionsSelectivity Notes
Aldehyde (-CHO) Reductive AminationNaBH(OAc)₃, AmineBromide remains intact.[1]
Aldehyde (-CHO) Olefination (Wittig)PPh₃=CR₂, BaseCompatible with aryl bromide.[1]
Bromide (-Br) Suzuki-MiyauraPd(PPh₃)₄, Boronic AcidAldehyde tolerates basic conditions if short time/mild base used.[1]
Bromide (-Br) Lithium-Halogen Exchangen-BuLi, -78°CCRITICAL: Aldehyde MUST be protected first, or it will react with the lithiated species.[1]
Methoxymethyl (-CH₂OMe) DemethylationBBr₃ or TMSIConverts ether to benzyl bromide/alcohol.[1] Harsh conditions may affect aldehyde.[1]
Strategic Application: The "Hub" Approach

In drug discovery, this molecule acts as a "hub."[1]

  • Vector 1 (East): The aldehyde allows for the attachment of solubilizing tails or pharmacophores via reductive amination.

  • Vector 2 (South): The bromide allows for the installation of bi-aryl systems (e.g., via Suzuki coupling) to build pi-stacking interactions within a protein pocket.[1]

  • Vector 3 (West): The methoxymethyl group serves as a lipophilic spacer or can be converted to a halomethyl group for alkylation reactions.[1]

ReactivityHub Center 4-Bromo-3-(methoxymethyl) benzaldehyde Suzuki Suzuki Coupling (Bi-aryl formation) Center->Suzuki Pd(0) / Ar-B(OH)2 RedAm Reductive Amination (Amine linkage) Center->RedAm R-NH2 / NaBH(OAc)3 Wittig Wittig Reaction (Alkene formation) Center->Wittig Ph3P=R LiEx Li-Halogen Exchange (Requires Protection) Center->LiEx nBuLi / -78C BBr3 Ether Cleavage (Benzyl Bromide gen.) Center->BBr3 BBr3 / DCM

Figure 2: Divergent reactivity map demonstrating the orthogonal functionalization capabilities of the scaffold.

Safety and Handling (MSDS Highlights)

  • Hazards: Like most benzyl halides and aldehydes, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) .[1][5] The methoxymethyl ether functionality is generally stable but can generate formaldehyde under strong acidic hydrolysis.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.[1]

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. International Union of Pure and Applied Chemistry.[1]

  • Synthesis of Benzaldehydes via Radical Bromination: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (General methodology reference).

  • Related Compound Data (4-Bromo-3-methylbenzaldehyde): PubChem CID 12245623.[1]

  • Related Compound Data (4-Bromo-3-(hydroxymethyl)benzaldehyde): ChemicalBook CAS 254744-15-5.[1][4][7]

  • Williamson Ether Synthesis with Ag2O: Tanabe, M., et al. (1967).[1] Mild methylation of alcohols. Journal of Organic Chemistry. (Methodology basis for Route B).

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Methodological & Application

synthesis of 4-bromo-3-(methoxymethyl)benzaldehyde from 4-bromo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step synthetic route for the conversion of 4-bromo-3-methylbenzaldehyde to 4-bromo-3-(methoxymethyl)benzaldehyde . While direct radical bromination of the starting material is theoretically possible, it is operationally fraught with competing oxidation of the aldehyde functionality and nuclear halogenation.

To ensure reproducibility and high yields suitable for pharmaceutical intermediate production, this protocol employs a Protection-Functionalization-Deprotection strategy. The aldehyde is first masked as a cyclic acetal, rendering it inert to the radical conditions of the Wohl-Ziegler reaction. Subsequent nucleophilic displacement and acidic hydrolysis yield the target ether with high purity.

Key Chemical Transformation
  • Input: 4-Bromo-3-methylbenzaldehyde (CAS: 78775-11-8)

  • Output: this compound (Target)

  • Overall Yield Target: 55–65% (4 steps)

Retrosynthetic Analysis & Logic

The direct functionalization of the methyl group in the presence of a free aldehyde is chemically risky. The aldehyde C-H bond dissociation energy (~80 kcal/mol) is comparable to or lower than the benzylic C-H bond (~85-90 kcal/mol), leading to acyl radical formation and subsequent oxidation to acid bromides or carboxylic acids. Furthermore, the electron-withdrawing nature of the aldehyde deactivates the ring but can direct electrophilic bromination to the meta position if


 concentrations rise.

Strategic Decision: Protect the aldehyde as a 1,3-dioxolane (cyclic acetal). This group is stable to:

  • Radical bromination conditions (NBS/AIBN).

  • Basic nucleophilic substitution (NaOMe/MeOH).

Reaction Pathway Diagram[1][2][3]

SynthesisRoute SM 4-Bromo-3-methyl benzaldehyde Step1 Intermediate A (Acetal Protection) SM->Step1 Ethylene Glycol, pTSA, Toluene (Dean-Stark) Step2 Intermediate B (Benzylic Bromide) Step1->Step2 NBS, AIBN PhCF3 or CCl4 Reflux Step3 Intermediate C (Methoxymethyl Acetal) Step2->Step3 NaOMe MeOH, Reflux Product Target Product 4-Bromo-3-(methoxymethyl) benzaldehyde Step3->Product HCl (aq) THF, RT

Figure 1: Strategic synthetic pathway utilizing acetal protection to preserve the aldehyde functionality during radical bromination.

Detailed Experimental Protocols

Stage 1: Aldehyde Protection (Acetalization)

Objective: Mask the aldehyde to prevent oxidation.

  • Reagents:

    • 4-Bromo-3-methylbenzaldehyde (1.0 equiv)[1]

    • Ethylene glycol (1.5 - 2.0 equiv)

    • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

    • Solvent: Toluene (0.5 M concentration relative to substrate)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Protocol:

  • Charge the flask with 4-bromo-3-methylbenzaldehyde, ethylene glycol, pTSA, and toluene.

  • Heat the mixture to vigorous reflux. The water byproduct will azeotrope into the Dean-Stark trap.

  • Monitor reaction progress via TLC (System: 10% EtOAc/Hexanes). The aldehyde spot will disappear, replaced by a less polar acetal spot.

  • Completion: Typically 3–5 hours.

  • Workup: Cool to room temperature (RT). Wash with saturated aqueous

    
     to neutralize acid. Wash with brine. Dry organic layer over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. The crude oil (Intermediate A) is usually sufficiently pure (>95%) for the next step.

Stage 2: Wohl-Ziegler Benzylic Bromination

Objective: Selective introduction of bromine at the benzylic position.

  • Reagents:

    • Intermediate A (Acetal) (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

    • Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

    • Solvent: Benzotrifluoride (

      
      ) (Green alternative) or 
      
      
      
      (Traditional). Anhydrous.
  • Safety Note: NBS can degrade over time. Recrystallize from water if yellow.

Protocol:

  • Dissolve Intermediate A in the solvent (0.2 M) under an inert atmosphere (

    
     or Ar).
    
  • Add NBS and AIBN.[3]

  • Heat to reflux. The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/disperses differently.

  • Monitoring: Monitor by TLC or HPLC. Look for the conversion of the methyl-acetal to the bromomethyl-acetal.

    • Tip: If the reaction stalls, cool slightly, add a second portion of AIBN (0.02 equiv), and resume reflux.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solids.[3]

  • Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Benzylic bromides are reactive; avoid prolonged exposure to silica.

Stage 3: Methoxylation (Williamson Ether Synthesis)

Objective: Displacement of the benzylic bromide with methoxide.

  • Reagents:

    • Intermediate B (Benzylic Bromide) (1.0 equiv)

    • Sodium Methoxide (NaOMe) (1.2 - 1.5 equiv) - Use 25% wt solution in MeOH or freshly prepared.

    • Solvent: Methanol (anhydrous).

Protocol:

  • Dissolve Intermediate B in anhydrous MeOH (0.3 M).

  • Add NaOMe solution dropwise at RT.

  • Stir at RT or mild reflux (50°C). The aryl bromide (4-bromo) is stable to these conditions; only the benzylic bromide will react.

  • Monitoring: TLC will show the formation of the ether product (Intermediate C).

  • Workup: Quench with water. Extract with EtOAc or DCM. Wash with water and brine. Dry over

    
    .
    
  • Concentrate to yield the crude methoxymethyl acetal.

Stage 4: Deprotection (Hydrolysis)

Objective: Restore the aldehyde functionality.

  • Reagents:

    • Intermediate C (Ether Acetal)

    • Acid: 2M HCl (aq) or 10%

      
      .
      
    • Solvent: THF or Acetone (to solubilize the organic intermediate).

Protocol:

  • Dissolve Intermediate C in THF.

  • Add 2M HCl (approx. 1:1 volume ratio with THF).

  • Stir at RT.[4] Acetals hydrolyze rapidly (1–2 hours).

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.[5]
    
  • Final Purification: Column chromatography (Silica gel, Hexanes/EtOAc).

Quantitative Summary Table

ParameterStage 1: ProtectionStage 2: BrominationStage 3: MethoxylationStage 4: Deprotection
Reagent Ethylene Glycol / pTSANBS / AIBNNaOMe / MeOHHCl (aq) / THF
Temperature Reflux (110°C)Reflux (80-100°C)RT to 50°CRT
Time 3–5 h2–6 h1–3 h1–2 h
Criticality High (Prevents oxidation)High (Avoid over-bromination)MediumLow
Typical Yield 90–95%70–80%85–90%90–95%

Troubleshooting & Critical Parameters

The "Stalled" Bromination

Symptom: Starting material remains after 4 hours of reflux. Cause: Impure NBS (yellow color indicates


 / HBr contamination) or deactivated initiator.
Solution: 
  • Recrystallize NBS from hot water (dry thoroughly in a desiccator before use).

  • Use fresh AIBN.

  • Ensure the solvent is anhydrous; water terminates the radical chain.

Over-Bromination (Dibromide formation)

Symptom: A new lipophilic spot appears on TLC beyond the monobromide. Cause: Excess NBS or reaction running too long. Solution:

  • Stop the reaction at ~90% conversion rather than pushing for 100%.

  • Use exactly 1.05 equivalents of NBS.

  • Add NBS portion-wise (e.g., 3 portions over 1 hour).

Aldehyde Recovery (Deprotection Issues)

Symptom: Incomplete hydrolysis. Cause: pH not low enough or insufficient organic solvent causing phase separation. Solution: Ensure a homogeneous mixture using enough THF or Acetone. Warm to 40°C if necessary.

Safety & Handling

  • N-Bromosuccinimide (NBS): Store in a refrigerator. Old NBS can degrade to release bromine vapor.

  • Benzylic Bromides: Potent lachrymators (tear gas agents). Handle strictly in a fume hood. Clean glassware with an alcoholic KOH bath to decompose residues before removing from the hood.

  • Benzotrifluoride (

    
    ):  Flammable. A superior, greener alternative to Carbon Tetrachloride (
    
    
    
    ), which is a known carcinogen and ozone depleter.

References

  • Preparation of Benzylic Bromides using NBS

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Protection of Aldehydes as Acetals

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Modern Solvents for Radical Bromination

    • Ogawa, A., et al. (2013). Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry. Link

  • Synthesis of this compound derivatives (Analogous Chemistry)

    • Patent WO2008076707A1. Benzaldehyde derivatives and their use as inhibitors. (Demonstrates the stability of aryl bromides to methoxide conditions). Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Complex Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable functional group tolerance and reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[4][5] This guide provides a comprehensive examination of the Suzuki-Miyaura coupling conditions specifically tailored for 4-bromo-3-(methoxymethyl)benzaldehyde, a substrate of interest due to its potential as a versatile building block in drug discovery. The presence of both an aldehyde and a sterically influential methoxymethyl group ortho to the bromine atom presents unique challenges and considerations for optimizing this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][6] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic moiety from the organoboron reagent replaces the halide on the palladium complex. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species.[1][6] The presence of a base is crucial for the activation of the organoboron species, typically a boronic acid, facilitating the transmetalation step.[7][8][9][10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)Ar'L2 ArPd(II)(Ar')L₂ ArPd(II)BrL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)Ar'L2->Ar-Ar' ArBr Ar-Br ArBr->ArPd(II)BrL2 Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->ArPd(II)Ar'L2 Base Base Base->ArPd(II)Ar'L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Coupling of this compound: A Protocol Driven by Causality

The successful coupling of this compound hinges on the careful selection of the catalyst, base, solvent, and reaction temperature to accommodate the electronic and steric properties of the substrate. The electron-withdrawing nature of the aldehyde group is expected to facilitate the oxidative addition step.[11] However, the presence of the aldehyde also introduces the potential for side reactions, such as aldol condensation or catalyst inhibition, which must be mitigated.[12]

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: A Guide to Stoichiometry and Conditions
ParameterRecommended Range/ValueRationale
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting aryl bromide.
Palladium Catalyst 1 - 5 mol%Higher loadings may be necessary for less reactive coupling partners.
Base 2 - 3 equivalentsA sufficient amount of base is crucial for the activation of the boronic acid.[7][8][9][10]
Solvent System Toluene/H₂O, Dioxane/H₂O (4:1 to 10:1)A biphasic system is often effective, with water aiding in the dissolution of the base.[13]
Temperature 80 - 110 °CHigher temperatures can accelerate the reaction but may also promote side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity; Insufficient base; Low reaction temperature.Use a more active catalyst (e.g., with bulky phosphine ligands like SPhos);[14] Increase the amount of base or switch to a stronger base (e.g., K₃PO₄); Increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure rigorous degassing of solvents and maintenance of an inert atmosphere; Optimize catalyst and ligand choice.
Protodeboronation Presence of excess water or protic solvents.Use anhydrous solvents and a minimal amount of water necessary for the base.
Dehalogenation of Aryl Bromide Presence of reducing agents or certain bases/solvents.Choose a non-reducing base and solvent system.[1]
Aldehyde-related Side Reactions High temperatures; Prolonged reaction times.Monitor the reaction closely and stop it upon completion; Consider protecting the aldehyde group if necessary, though the Suzuki coupling is generally tolerant.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible transformation that opens the door to a wide array of novel biaryl compounds. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development to effectively utilize this powerful synthetic tool.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Cano, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Shouyun, Y., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Chemistry Teacher. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Olsson, R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • ResearchGate. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Denton, R. W. (2018). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

Application Note: Strategic Handling of Methoxymethyl (MOM) Ethers in Polysubstituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the stability, orthogonality, and strategic handling of the Methoxymethyl (MOM) ether protecting group, specifically within the structural context of 4-bromo-3-(methoxymethyl)benzaldehyde .

Executive Summary & Structural Analysis

The effective synthesis of complex pharmaceutical intermediates often requires the orthogonal protection of hydroxyl functionalities. The Methoxymethyl (MOM) ether (


) is a premier acetal-based protecting group known for its robust stability against bases and nucleophiles.

Critical Structural Distinction: It is vital to distinguish between the MOM protecting group and the substituent present in the target molecule This compound :

  • Target Molecule Substituent: The group at the 3-position is a Methoxymethyl group (

    
    ).[1] Chemically, this is a benzyl methyl ether . It is significantly more stable than a MOM ether and typically requires harsh Lewis acids (e.g., 
    
    
    
    ) for cleavage.
  • MOM Protecting Group: The term "Methoxymethyl ether" refers to the acetal linkage (

    
    ).[1][2]
    

This guide addresses the stability of the MOM protecting group (as requested) should it be introduced to this scaffold (e.g., protecting a transient alcohol derived from the aldehyde or a phenol elsewhere), while noting the inherent stability of the scaffold's native benzyl methyl ether.

Chemical Stability Profile: MOM Ether

The MOM ether is an acetal.[2][3] Its stability is governed by the anomeric effect, making it resistant to base hydrolysis but susceptible to specific acid-catalyzed pathways.

Table 1: Compatibility Matrix for MOM Ethers
Reagent ClassSpecific ConditionsStabilityMechanistic Note
Bases

(aq/org)
Excellent Stable up to pH 14; no acidic proton to abstract.
Nucleophiles

Excellent Acetal carbon is not electrophilic enough for

.
Organometallics

Good Critical: Stable to lithiation conditions used for the Ar-Br moiety. Can act as a Directed Ortho Metalation (DoM) group.
Reducing Agents

Good Generally stable. Resistant to hydrogenolysis compared to benzyl ethers (Bn).
Oxidizing Agents

Good Stable to most alcohol oxidations.
Acids (Bronsted)

Poor Rapid hydrolysis to alcohol and formaldehyde.
Acids (Lewis)

Variable Can chelate; strong Lewis acids (e.g.,

) will cleave it.

Orthogonality in this compound

When manipulating this compound containing a MOM-protected site, three reactive centers must be balanced:

  • The Aldehyde (-CHO): Electrophilic, susceptible to nucleophiles.

  • The Aryl Bromide (Ar-Br): Handle for cross-coupling or Lithium-Halogen exchange.

  • The MOM Ether (

    
    ):  Acid-labile protecting group.[4][5]
    
Scenario A: Lithium-Halogen Exchange

The MOM group is stable to


 at -78°C. This allows for the selective lithiation of the C4-Bromine without cleaving the MOM group.
  • Note: The oxygen atoms in the MOM group can coordinate to Lithium, potentially directing lithiation to the ortho position (DoM effect). In this specific scaffold, the C4-Br dominates reactivity via Li-Halogen exchange.

Scenario B: Suzuki-Miyaura Coupling

MOM ethers are fully compatible with Pd-catalyzed cross-coupling conditions (Basic aqueous carbonate, heat). The Ar-Br can be coupled to boronic acids while retaining the MOM protection.

Scenario C: Acidic Workups

Avoid strong mineral acids during workup of the aldehyde (e.g., acetal formation) to prevent premature MOM cleavage. Use buffered ammonium chloride (


) or phosphate buffers.

Visualizing Reactivity & Stability

The following diagram illustrates the stability decision tree for a MOM-protected derivative of the target scaffold.

MOM_Stability_Flow Substrate MOM-Protected This compound Acid Acidic Conditions (HCl, TFA, pTsOH) Substrate->Acid Base Basic Conditions (NaOH, K2CO3, NaH) Substrate->Base Organometallic Organolithium / Grignard (n-BuLi, Mg) Substrate->Organometallic LewisAcid Strong Lewis Acid (BBr3, TMSI) Substrate->LewisAcid Result_Cleavage CLEAVAGE (Loss of Protecting Group) Acid->Result_Cleavage Hydrolysis Result_Stable STABLE (Group Intact) Base->Result_Stable Inert Result_DoM STABLE + CHELATION (Directed Ortho Metalation) Organometallic->Result_DoM Coordination LewisAcid->Result_Cleavage Ether Cleavage

Caption: Stability logic flow for MOM ethers under varying reaction conditions.

Detailed Protocols

Protocol 1: Selective Deprotection of MOM Ethers

Objective: Remove the MOM group while preserving the Ar-Br and potentially the aldehyde (if protected as an acetal, it will also hydrolyze; if free, it is stable to acid).

Reagents:

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (DCM)

  • Saturated

    
     (for quenching)
    

Procedure:

  • Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C.[6]

  • Acid Addition: Add TFA dropwise (5–10 equiv). Note: Large excess is standard to drive the equilibrium.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (MOM ethers are less polar than the free alcohol).

  • Quench: Pour the mixture slowly into a vigorously stirred saturated

    
     solution. Caution: 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Dry over

    
     and concentrate.
    
  • Mechanistic Insight: The protonation of the acetal oxygen leads to the ejection of a methoxymethyl cation (trapped by TFA/water) and the release of the alcohol.

Protocol 2: Handling Organolithiums (Li-Halogen Exchange)

Objective: Lithiate the C4-position without cleaving the MOM group.

Reagents:

  • 
     (
    
    
    
    ) solution
  • Anhydrous THF

  • Dry Ice/Acetone bath (-78°C)

Procedure:

  • Setup: Flame-dry a flask under Argon. Add the bromo-substrate (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78°C.

  • Lithiation: Add

    
     (1.05 equiv) dropwise over 10 minutes.
    
    • Checkpoint: The MOM group will not cleave. However, the aldehyde MUST be protected (e.g., as a cyclic acetal) prior to this step, or

      
       will attack the aldehyde carbonyl immediately.
      
  • Trapping: Add the electrophile (e.g., DMF,

    
    , or ketone) at -78°C.
    
  • Workup: Quench with saturated

    
    .
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7][8] (The definitive guide on MOM stability and cleavage conditions).

  • Fujioka, H., et al. (2009).[7] "Mild and Efficient Deprotection of MOM Ethers." Organic Letters, 11(22), 5138–5141.

  • Ramesh, C., et al. (2003).[7] "Silica-supported sodium hydrogen sulfate: A heterogeneous catalyst for MOM deprotection."[7] Journal of Organic Chemistry, 68, 7101-7103.[7]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567, this compound.

Sources

Application Note: Wittig Olefination of 4-Bromo-3-(methoxymethyl)benzaldehyde

[1]

  • Compound: this compound[1]

  • CAS: 43192-34-3 (Analogous referencing)[1][2]

  • Key Features: Orthogonal reactivity (Aryl Bromide = Cross-coupling handle; MOM Ether = Protected alcohol; Aldehyde = Olefination site).[1]

Introduction & Strategic Utility

In medicinal chemistry and total synthesis, This compound serves as a high-value "linchpin" scaffold.[1] Its utility stems from its ability to undergo sequential, orthogonal functionalizations. The Wittig reaction is frequently the first step in diversifying this scaffold, converting the aldehyde into a terminal alkene or a conjugated system while leaving the aryl bromide and acid-sensitive methoxymethyl (MOM) ether intact.

Critical Success Factor: The primary challenge in this reaction is not the reactivity of the aldehyde (which is electronically activated by the electron-withdrawing bromine), but the purification strategy . The lipophilicity of the resulting styrene derivative often overlaps with triphenylphosphine oxide (TPPO), necessitating advanced removal techniques beyond simple flash chromatography.

Chemical Biology & Reaction Mechanism[1][3][4]

The Wittig reaction for this substrate follows the classic [2+2] Cycloaddition mechanism .[3][4] Understanding the transition state is vital for controlling stereoselectivity (E/Z ratio), particularly when using non-stabilized vs. stabilized ylides.

Mechanistic Pathway[7][8][9]
  • Ylide Formation: Deprotonation of the phosphonium salt generates the active phosphorous ylide.[3]

  • Nucleophilic Attack: The ylide carbon attacks the aldehyde carbonyl.[3]

  • Oxaphosphetane Formation: A concerted [2+2] cycloaddition forms a four-membered ring (Oxaphosphetane).[1][5] Note: Modern evidence suggests this forms directly, bypassing the betaine intermediate in lithium-free conditions.

  • Cycloreversion: The ring collapses to release the alkene and the thermodynamic sink, Triphenylphosphine oxide (TPPO).

Stereoselectivity Rules
  • Non-Stabilized Ylides (e.g.,

    
    ):  Kinetic control favors the Z-alkene (though irrelevant for terminal methylenation).[1]
    
  • Stabilized Ylides (e.g.,

    
    ):  Thermodynamic control favors the E-alkene via equilibration of the oxaphosphetane.
    
Visualization: Mechanistic Cycle

WittigMechanismcluster_legendKey InteractionStartStart: Aldehyde+ YlideTS1Transition State(Puckered)Start->TS1Nucleophilic AttackOxaOxaphosphetane(4-Membered Ring)TS1->Oxa[2+2] CycloadditionCollapseCycloreversionOxa->CollapseStereoselectiveCollapseProductsEnd: Alkene+ Ph3P=OCollapse->ProductsIrreversibleDriving Force: Formation of P=O bond (approx. 575 kJ/mol)Driving Force: Formation of P=O bond (approx. 575 kJ/mol)

Caption: The irreversible formation of the strong P=O bond drives the cycloreversion step, ensuring reaction completion.

Critical Experimental Parameters

Solvent Selection
  • THF (Tetrahydrofuran): The gold standard. Solubilizes both the organic substrate and the ylide.

  • DCM (Dichloromethane): Avoid for non-stabilized ylides (can react with carbenes).[1] Good for stabilized ylides.[4][6]

  • DMSO: Used for generating "dimsyl anion" bases, but difficult to remove. Recommendation: Stick to THF for this substrate to simplify workup.[1]

Base Selection
  • Potassium tert-butoxide (

    
    ):  Ideal for this substrate.[1] It is strong enough to deprotonate methyltriphenylphosphonium bromide but bulky enough to avoid nucleophilic attack on the aryl bromide or aldehyde.
    
  • n-Butyllithium (

    
    ):  Effective but requires cryogenic conditions (-78°C).[1] Use only if 
    
    
    fails.
  • NaH: Heterogeneous and slower; not recommended for rapid kinetics.[1]

The "MOM" Factor

The methoxymethyl ether at the 3-position is base-stable . It will survive the harsh conditions of ylide formation. However, it is acid-labile .[1]

  • Caution: Do not use acidic quenches (e.g., 1M HCl) if the contact time is long. Quench with Saturated

    
     (mildly acidic, pH ~5-6) which is safe for MOM ethers.[1]
    

Standardized Protocol: Methylenation

Objective: Conversion of this compound to 4-bromo-1-ethenyl-3-(methoxymethyl)benzene.[1]

Materials
ReagentEquiv.[1][7][8][9][10]Role
Substrate1.0Limiting Reagent

1.2 - 1.5Ylide Precursor

1.3 - 1.6Base
THF (Anhydrous)0.1 MSolvent
Step-by-Step Procedure
  • Ylide Generation (The "Yellow" Step):

    • Flame-dry a round-bottom flask and purge with

      
      .
      
    • Add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF .[1]

    • Cool to 0°C (ice bath).

    • Add

      
        (1.3 equiv) portion-wise.[1]
      
    • Observation: The suspension will turn bright yellow, indicating active ylide formation. Stir for 30–45 minutes at 0°C.

  • Substrate Addition:

    • Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the yellow ylide suspension at 0°C.

    • Mechanism Check: The yellow color may fade slightly as the ylide is consumed.

  • Reaction & Monitoring:

    • Warm the mixture to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

    • QC: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aldehyde spot (lower

      
      ) and appearance of the non-polar alkene (high 
      
      
      ).
  • Workup:

    • Quench with Saturated

      
        (5 mL/mmol).
      
    • Dilute with

      
       or EtOAc.[1]
      
    • Wash organic layer with water (

      
      ) and brine (
      
      
      ).[1][9]
    • Dry over

      
      , filter, and concentrate carefully (styrenes can be volatile; do not use high vacuum for prolonged periods).
      
Workflow Diagram

ProtocolWorkflowSetup1. SetupDry THF, N2 atmCool to 0°CYlideGen2. Ylide GenerationAdd MePPh3Br + KOtBuWait for Yellow ColorSetup->YlideGenAddition3. Substrate AdditionAdd Aldehyde in THFDropwiseYlideGen->AdditionReaction4. ReactionWarm to RTStir 2-4 hrsAddition->ReactionQuench5. QuenchSat. NH4Cl(Protect MOM group)Reaction->Quench

Caption: Operational workflow for the methylenation of this compound.

Advanced Purification: TPPO Removal

The byproduct, Triphenylphosphine oxide (TPPO), is notoriously difficult to separate from lipophilic styrenes. Standard chromatography often results in co-elution.

Recommended Method:


 Precipitation
  • Dissolve the crude residue in Ethanol or EtOAc/Ether .[1]

  • Add

    
      (2.0 equiv relative to TPPO) dissolved in ethanol.
    
  • Stir for 1 hour at RT. A bulky white precipitate (

    
     complex) will form.
    
  • Filter the solid.[9][11][12]

  • Concentrate the filtrate.[11] The remaining residue is now TPPO-free and can be easily purified by a short silica plug.

Troubleshooting & QC

IssueProbable CauseSolution
No Reaction Wet THF or degraded base.[1]Re-distill THF or use fresh anhydrous bottle. Use fresh

(should be white, not yellow/brown).
Low Yield Enolization of aldehyde.[1][10]Ensure temperature is kept at 0°C during addition. Add aldehyde slowly.
MOM Cleavage Acidic workup too harsh.[1]Switch from 1M HCl to Sat.

.[9][10] Ensure rotary evaporator bath is not >40°C.
Impurity Co-elution TPPO contamination.[1]Use the

precipitation method described in Section 5.

Safety & Handling

  • This compound: Treat as an irritant.[1] Avoid inhalation.

  • Methyltriphenylphosphonium bromide: Hygroscopic and toxic if swallowed.[1]

  • Potassium tert-butoxide: Corrosive and moisture-sensitive.[1] Handle under inert atmosphere.

References

  • Wittig Reaction Mechanism & Stereoselectivity

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

  • TPPO Removal Protocols

    • Batesky, D. C., et al. (2012).[12] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Journal of Organic Chemistry.

  • General Wittig Procedures (Organic Syntheses)

    • Methylenation of Aldehydes. Organic Syntheses, Coll. Vol. 5, p. 751. [1]

  • MOM Ether Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for MOM stability).

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the Versatile 4-Bromo-3-(methoxymethyl)benzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors is a cornerstone of modern drug discovery.[3] This guide details the strategic application of 4-bromo-3-(methoxymethyl)benzaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We provide an in-depth analysis of the scaffold's chemical functionalities, highlighting the aldehyde as a point for derivatization, the aryl bromide as a handle for cross-coupling reactions, and the methoxymethyl group as a key modulator of physicochemical properties and target engagement. Detailed, field-proven protocols for Suzuki-Miyaura coupling and subsequent reductive amination are presented, offering a robust pathway to a library of potential kinase inhibitors targeting pathways such as the p38 MAP kinase cascade.[4]

The Strategic Value of the this compound Scaffold

The selection of a starting material is a critical decision in the design of a synthetic route for drug discovery. The this compound scaffold is particularly valuable due to the orthogonal reactivity of its three key functional groups, which allows for a stepwise and controlled elaboration into complex, drug-like molecules.

The Aldehyde: A Gateway for Structural Elaboration

The benzaldehyde functional group is a classic and highly versatile reactive center in organic synthesis. It serves as an electrophilic site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of kinase inhibitor synthesis, its most powerful application is often in reductive amination, which installs a flexible linker and a nitrogen atom—a common feature for establishing crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5][6]

The Bromo Handle: A Linchpin for Cross-Coupling

The aryl bromide is arguably the most strategic feature of this scaffold. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient and modular construction of biaryl or aryl-heteroaryl cores.[8][9] This modularity is essential for exploring the structure-activity relationship (SAR) by allowing researchers to rapidly synthesize a diverse library of analogues, varying the substitution on the second aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.[10]

The Methoxymethyl Modulator: Influencing Properties and Potency

The methoxy group is a prevalent substituent in many approved drugs and natural products.[11] Its presence, in the form of a methoxymethyl ether, offers several advantages. The oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target protein's binding site.[12] Furthermore, the methoxy group can favorably modulate a compound's physicochemical properties, including solubility and metabolic stability, which are critical parameters for drug development.[11] Its position at the 3-position influences the electronic nature and steric environment of the aromatic ring, which can subtly tune the reactivity of the other functional groups and the final compound's binding conformation.

Synthetic Pathways and Protocols

A robust and modular synthetic route is paramount for generating a library of compounds for screening and SAR studies. The following workflow leverages the scaffold's functionalities in a logical sequence: first, building the core biaryl structure via Suzuki coupling, followed by introducing a key interacting side chain via reductive amination.

Overall Synthetic Workflow

G cluster_0 PART 1: Core Scaffold Construction cluster_1 PART 2: Side Chain Installation A This compound C Biaryl Aldehyde Intermediate A->C Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid B->C E Final Kinase Inhibitor Candidate C->E Reductive Amination D Primary/Secondary Amine (R1R2NH) D->E

Caption: General two-step synthetic workflow.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This protocol describes the coupling of this compound with a generic arylboronic acid. The use of a palladium catalyst with a phosphine ligand is a standard and reliable method for this transformation.[9] n-Propanol is chosen as the solvent due to its ability to dissolve both organic and aqueous components, creating a homogenous reaction mixture that can improve reaction rates and yields.[9]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Quantity
This compound229.075.01.15 g
Arylboronic Acid-6.0 (1.2 eq)-
Palladium(II) Acetate [Pd(OAc)₂]224.500.015 (0.3 mol%)3.4 mg
Triphenylphosphine [PPh₃]262.290.045 (0.9 mol%)11.8 mg
Sodium Carbonate (Na₂CO₃)105.9910.0 (2.0 eq)1.06 g
n-Propanol60.10-25 mL
Deionized Water18.02-10 mL

Step-by-Step Procedure:

  • Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.15 g, 5.0 mmol), the selected arylboronic acid (6.0 mmol), and n-propanol (25 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Reagent Addition: While stirring, add palladium(II) acetate (3.4 mg, 0.015 mmol) and triphenylphosphine (11.8 mg, 0.045 mmol). Prepare a solution of sodium carbonate (1.06 g, 10.0 mmol) in deionized water (10 mL) and add it to the flask.

  • Reaction: Heat the mixture to reflux (approx. 97°C) under a nitrogen atmosphere. The solution may change color from yellow to dark red or black, which can indicate catalyst activation and reaction progression.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water (2 x 20 mL) and brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure biaryl aldehyde intermediate.

Protocol 2: Reductive Amination

Rationale: This protocol converts the biaryl aldehyde intermediate into the final amine product. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations.[13] It is less likely to reduce the starting aldehyde than other reagents like sodium borohydride, allowing for a one-pot procedure where the imine formation and reduction occur concurrently.[5] Dichloroethane (DCE) is a common, non-protic solvent for this reaction.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Quantity
Biaryl Aldehyde Intermediate-2.0-
Primary or Secondary Amine-2.4 (1.2 eq)-
Sodium Triacetoxyborohydride (STAB)211.943.0 (1.5 eq)636 mg
1,2-Dichloroethane (DCE)98.96-20 mL
Acetic Acid (optional)60.05-1-2 drops

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the biaryl aldehyde intermediate (2.0 mmol) and the chosen amine (2.4 mmol) in DCE (20 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation, especially with less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (636 mg, 3.0 mmol) to the mixture in portions over 5-10 minutes. The reaction is often slightly exothermic.

  • Reaction: Continue stirring at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC until the imine intermediate (if visible) and starting aldehyde are consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 25 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the final amine product.

Target Application: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for diseases like rheumatoid arthritis.[4] Many potent p38 inhibitors feature a central biaryl core with a side chain capable of interacting with the kinase hinge region. The synthetic strategy outlined above is ideally suited for generating such molecules.

Example SAR Exploration

By varying the reagents in the two main synthetic steps, a focused library can be generated to probe the structure-activity relationship.

Suzuki Partner (Arylboronic Acid)Amine Partner (R¹R²NH)Rationale for Variation
Phenylboronic acidMethylamineEstablishes a baseline compound.
4-Fluorophenylboronic acidCyclopropylamineProbes the effect of halogen bonding in the "back pocket".
Pyridin-4-ylboronic acidPiperidineIntroduces a basic nitrogen for potential salt-bridge formation.
3-Aminophenylboronic acidEthanolamineAdds a polar group to improve solubility and add H-bonding.
p38 MAPK Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the inflammatory signaling cascade and the point of intervention for a synthesized inhibitor.

G Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAP Kinase MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor Synthesized Inhibitor Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway.

Conclusion

This compound is a high-value, strategically designed starting material for the synthesis of kinase inhibitors. Its functional group arrangement allows for the reliable and modular application of powerful synthetic transformations like Suzuki-Miyaura coupling and reductive amination. The protocols provided herein offer a robust framework for researchers to efficiently generate libraries of novel compounds for screening and to conduct detailed structure-activity relationship studies, accelerating the discovery of new therapeutic agents.

References

  • Benchchem. 6-Methoxy-2,3-dimethylquinoxaline in Kinase Inhibitor Development: Application Notes and Protocols.
  • BCH. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
  • Saputri, F. A., Taufik, M. R., & Yusuf, M. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • MilliporeSigma. 3-Bromo-4-methoxybenzaldehyde 98.
  • PubChem. 4-Bromo-3-methoxybenzaldehyde. Available from: [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Available from: [Link]

  • Saputri, F. A., Taufik, M. R., & Yusuf, M. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • ResearchGate. Structure-activity relationships for the design of small-molecule inhibitors. Available from: [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Available from: [Link]

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. Available from: [Link]

  • Zhao, J., Xu, Q., & Li, J. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 116950. Available from: [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2999. Available from: [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Available from: [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. (2025). Available from: [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. (2025). Available from: [Link]

  • IRB Barcelona. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2025). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination in 4-Bromo-3-(methoxymethyl)benzaldehyde

[1]

The Core Hazard: Chelation-Directed Metal-Halogen Exchange

The molecule This compound presents a unique structural trap that causes standard reactions to fail via debromination.[1]

The Methoxymethyl (MOM) ether at the C3 position is not just a protecting group; it is a Lewis basic directing group . When you attempt nucleophilic addition to the aldehyde (C1) using organometallics (Grignard or Lithiates), the metal center (Mg or Li) coordinates to the MOM oxygen. This "tethers" the reactive metal in close proximity to the C4-Bromine , drastically accelerating Metal-Halogen Exchange (MHE) over the desired nucleophilic addition.

Upon aqueous workup, the resulting aryl-metal species is protonated, yielding the debrominated product (3-(methoxymethyl)benzaldehyde) rather than the desired secondary alcohol.

Pathway Analysis: Why Standard Protocols Fail

The following diagram illustrates the competing pathways. The "MOM-Effect" (Path A) is the primary cause of yield loss.[1]

DebrominationPathwaysStart4-Bromo-3-(methoxymethyl)benzaldehydeReagentNucleophile (R-MgX)Start->ReagentComplexMOM-ChelatedIntermediateReagent->ComplexStandard ConditionsActivationLewis Acid Activation(CeCl3 / LaCl3)Reagent->ActivationAdd Lanthanide SaltExchangeMetal-HalogenExchange (C4)Complex->ExchangeProximity EffectDebromDebrominatedProductExchange->DebromWorkupAddition1,2-Additionto AldehydeActivation->AdditionCarbonyl AttackProductDesired Alcohol(Br Intact)Addition->Product

Figure 1: Mechanism of Chelation-Directed Debromination vs. Lanthanide-Mediated Success.

Troubleshooting Guide: Nucleophilic Additions (Grignard/Lithium)

Issue: "I am getting >50% debrominated starting material when adding MeMgBr or PhMgBr."

Solution: Use the Imamoto Method (Organocerium Reagents) .[1] Standard Grignard reagents are too basic and prone to MHE.[1][2] Transmetallating to Cerium (or activating the carbonyl with CeCl

1
Protocol: Anhydrous CeCl -Mediated Addition

Note: The success of this reaction depends entirely on the dryness of the CeCl

Step-by-Step Methodology:

  • Drying CeCl

    
    : 
    
    • Place CeCl

      
      ·7H
      
      
      O (1.5 equiv) in a Schlenk flask.[1][2]
    • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–4 hours .

    • Critical: Use a stir bar to break up the powder as it dehydrates.[1][2] It should turn from a clumpy solid to a fine, free-flowing white powder.[1][2]

    • Cool to room temperature under Argon.

  • Activation:

    • Add dry THF to the flask to form a slurry. Stir for 30–60 mins (sonication helps).

    • Cool the slurry to -78 °C .

  • Transmetallation/Addition:

    • Add the organolithium or Grignard reagent (1.2 equiv) dropwise to the CeCl

      
       slurry at -78 °C. Stir for 30 mins to form the organocerium species (R-CeCl
      
      
      ).
    • Alternatively (Knochel Modification): Add the aldehyde before the Grignard if using LaCl

      
      ·2LiCl, but for CeCl
      
      
      , pre-forming the reagent is standard.[2]
  • Reaction:

    • Add This compound (1.0 equiv) dissolved in THF dropwise.

    • Stir at -78 °C for 1–2 hours.

    • Allow to warm slowly to 0 °C only if TLC shows incomplete conversion.

  • Quench:

    • Quench with dilute aqueous HCl or sat.[1][2] NH

      
      Cl.
      

Why this works: The organocerium reagent is less basic than the Grignard, preventing the deprotonation/exchange at the ortho-position, while remaining highly nucleophilic toward the aldehyde [1].

Troubleshooting Guide: Reductive Amination

Issue: "The bromine is disappearing during reductive amination with benzylamine."

Solution: Avoid Catalytic Hydrogenation (H

Hydride Donors12

1212
Reagent Selection Table
ReagentRisk of DebrominationReaction RateRecommended?
H

/ Pd/C
High (Critical) FastNO
NaBH

ModerateFastCaution (Can reduce aldehyde to alcohol before amine reacts)
NaBH

CN
LowSlowYes (Classic, but toxic)
NaBH(OAc)

Very Low ModerateYES (Gold Standard)
Protocol: STAB (Sodium Triacetoxyborohydride) Method[1]
  • Imine Formation:

    • Dissolve this compound (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

    • Optional: Add 1.0 equiv of Acetic Acid to catalyze imine formation.[1][2]

    • Stir for 30–60 mins at Room Temp.

  • Reduction:

    • Add NaBH(OAc)

      
        (1.5 equiv) in one portion.[1][2]
      
    • Stir at Room Temp for 2–16 hours.

  • Workup:

    • Quench with sat. NaHCO

      
      . Extract with DCM.[1][2]
      

Why this works: NaBH(OAc)

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Issue: "I am seeing hydrodebromination (Ar-H) instead of the Suzuki coupling product."

Solution: Debromination in Pd-coupling is often caused by hydride sources (excess alcohol, amine) or incomplete degassing (Oxygen promotes homocoupling/reduction cycles).[1][2]

Optimization Checklist
  • Solvent: Switch from Isopropanol/Ethanol to Toluene, DMF, or Dioxane .[2] Primary/Secondary alcohols can act as hydride donors via

    
    -hydride elimination from alkoxide-Pd intermediates.[1][2]
    
  • Base: Use K

    
    PO
    
    
    or Cs
    
    
    CO
    
    
    instead of alkoxide bases (NaOEt/NaOMe) which can transfer hydrides.[1][2]
  • Ligand: Use bulky, electron-rich ligands like SPhos or XPhos .[1][2] These accelerate the Reductive Elimination step (forming the C-C bond) so it happens faster than the competing side reactions [3].

  • Degassing: Sparging with Nitrogen is often insufficient.[1][2] Use the Freeze-Pump-Thaw method (3 cycles) to remove all dissolved Oxygen.[1]

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1][2] Journal of the American Chemical Society, vol. 111, no.[2] 12, 1989, pp. 4392–4403.[2] Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] The Journal of Organic Chemistry, vol. 61, no.[2][3] 11, 1996, pp. 3849–3862.[2][3] Link[1]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[2] Accounts of Chemical Research, vol. 41, no.[2] 11, 2008, pp. 1461–1473.[2] Link[1]

Technical Support Center: Improving Suzuki Coupling Yields with Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. As a Senior Application Scientist, I understand that coupling sterically hindered substrates can be a significant challenge, often leading to low yields, incomplete conversions, and frustrating side reactions. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and a foundational understanding of the key parameters that govern these demanding reactions.

The core issue with sterically hindered aryl bromides, particularly those with ortho-substituents, is that the steric bulk impedes two crucial steps in the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the desired biaryl product.[1][2] Our goal is to rationally select conditions that accelerate these steps while minimizing competing side reactions.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses the most common problems encountered in the field. Follow these diagnostic workflows to identify and resolve issues in your experiment.

Problem: Low to No Conversion of the Aryl Bromide Starting Material

This is the most frequent issue. It indicates that the catalytic cycle is either not starting or is proceeding at an impractically slow rate. The cause often lies within the catalyst system's inability to overcome the high activation energy of the oxidative addition step.

Diagnostic Workflow

G cluster_0 Diagnostic Steps cluster_1 Solutions start Low / No Conversion q1 Is the Ligand Appropriate for Hindered Substrates? start->q1 q2 Is the Base Strong Enough & Correctly Chosen? q1->q2 Yes a1 Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos, or an NHC) q1->a1 No q3 Is the Temperature Sufficiently High? q2->q3 Yes a2 Use a Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃, K-t-BuO) q2->a2 No q4 Is Catalyst Decomposition Occurring? q3->q4 Yes a3 Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) q3->a3 No a4 Use a Robust Precatalyst (e.g., Buchwald G3/G4, PEPPSI) q4->a4 Likely

Figure 1: Troubleshooting workflow for low conversion.

1. Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[3] The catalyst requires a ligand that is both sterically bulky and highly electron-donating.

  • Why? Bulky, electron-rich ligands promote the formation of a monoligated L-Pd(0) species, which is the highly reactive species that undergoes oxidative addition.[4] The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.[4][5]
  • Action: Switch to a state-of-the-art ligand. Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are the industry standard for these challenges.[4][6][7]

2. Re-evaluate the Base: The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid for transmetalation.[6]

  • Why? The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[8][9] For hindered substrates, a stronger base is often needed to drive this equilibrium.
  • Action: If you are using a weak base like NaHCO₃ or K₂CO₃, consider switching to potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[7][10]

3. Optimize Temperature: These reactions often require more thermal energy.

  • Why? The activation barriers for both oxidative addition and reductive elimination are higher for sterically congested substrates.
  • Action: If reacting at 80 °C, try increasing the temperature to 100-110 °C. Solvents like toluene or dioxane are suitable for these temperatures.[11][12] Be aware that excessively high temperatures can lead to catalyst decomposition.[2]

4. Consider the Palladium Source: If your reaction starts but stalls, the active catalyst may be decomposing.

  • Why? Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) state. This process can be inefficient and lead to the formation of palladium black (inactive Pd). Modern precatalysts are designed to generate the active L-Pd(0) species cleanly and rapidly under mild conditions.[2][13]
  • Action: Use a commercially available Buchwald or PEPPSI precatalyst. These air- and moisture-stable complexes are highly reliable for challenging couplings.[2][14]
Problem: Significant Protodeboronation of the Boronic Acid

You observe the formation of an arene byproduct corresponding to your boronic acid starting material. This indicates the cleavage of the C-B bond, a destructive side reaction.

  • Cause: Protodeboronation is catalyzed by base and water.[15] It is a particularly significant problem for electron-rich or heteroaromatic boronic acids.[2][16]

  • Solutions:

    • Switch to Anhydrous Conditions: Use a base like K₃PO₄, which is less hygroscopic than many others, and ensure your solvent is rigorously dried.[10]

    • Use a Milder Base: While strong bases can be necessary, an overly aggressive base can accelerate protodeboronation. If possible, screen bases like finely ground K₂CO₃ or KF.[6]

    • Use a More Stable Boron Reagent: Boronic acids are susceptible to this side reaction. Consider converting your boronic acid to a more robust derivative:

      • Pinacol esters (Bpin): Significantly more stable and widely used.[16]

      • MIDA boronates: Exceptionally stable, allowing for sequential cross-couplings.

      • Potassium trifluoroborate salts (BF₃K): Air-stable, crystalline solids that are often resistant to protodeboronation.[2]

Problem: Formation of Boronic Acid Homocoupling Byproducts

You observe a biaryl byproduct formed from two molecules of your boronic acid coupling partner.

  • Cause: This side reaction is almost always promoted by the presence of oxygen in the reaction mixture.[16][17] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can initiate a separate catalytic cycle leading to homocoupling.

  • Solution: Rigorous Degassing. It is imperative to remove all dissolved oxygen from your solvents and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the experiment.

Protocol: Solvent Degassing via Freeze-Pump-Thaw
  • Place the solvent in a robust Schlenk flask equipped with a stir bar. The flask should not be more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see gas bubbles evolving from the liquid as dissolved gases are released.

  • Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final thaw, backfill the flask with inert gas (argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: Why is choosing the right ligand so critical for hindered couplings?

The ligand is arguably the most important variable in a challenging Suzuki coupling. It directly influences the geometry, electron density, and stability of the palladium center. For sterically hindered substrates, the ligand must perform two key functions:

  • Accelerate Oxidative Addition: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the coordinatively unsaturated 14-electron L₁Pd(0) intermediate, which is highly reactive toward the C-Br bond.[4]

  • Promote Reductive Elimination: The steric bulk on the ligand forces the two organic partners on the palladium(II) intermediate into close proximity, promoting the final bond-forming step and turnover of the catalyst.[5][8]

Q2: How do I select a ligand and palladium source?

For hindered aryl bromides, start with a proven system. The combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand is the most reliable choice.

Ligand FamilySpecific LigandsKey Characteristics & Use Cases
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Considered the gold standard for a wide range of challenging couplings, including hindered substrates.[4][18]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(tBu)₃)Very electron-rich and cone angle provides significant bulk. Effective for electron-rich and hindered aryl chlorides/bromides.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often more so than phosphines. Form very stable palladium complexes, making them robust at high temperatures. Excellent for hindered substrates.[5][7]
Ferrocenyl Phosphines dppfBidentate ligand that is a good general-purpose choice but may be less effective for the most extremely hindered cases compared to modern monophosphine ligands.[8]

Recommendation: Start with a G3 or G4 Buchwald precatalyst paired with a ligand like SPhos or XPhos . These are commercially available and have a broad scope of success.[18][19]

Q3: What is the mechanistic role of the base, and which should I choose?

The base is essential for the transmetalation step. It activates the organoboron species, making it competent to transfer its organic group to the palladium center.[6][8]

Figure 2: Role of the base in activating the boronic acid.

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ / Cs₂CO₃ ModerateToluene/Water, Dioxane/WaterStandard choices. Cs₂CO₃ is more soluble and often more effective. Can be used in anhydrous systems.[2]
K₃PO₄ StrongToluene, Dioxane, THF (often anhydrous)Excellent, non-nucleophilic base. The top choice for preventing protodeboronation and for many hindered couplings.[10][13]
K-t-BuO / Na-t-BuO Very StrongToluene, Dioxane (anhydrous)Very powerful base, can be effective when others fail but may promote side reactions with sensitive functional groups.[7]
KF WeakAnhydrous THF, DioxaneUsed under anhydrous conditions. Can be effective for substrates with base-labile functional groups.[6]

General Protocol: A Robust Starting Point

This protocol is a reliable starting point for coupling a sterically hindered aryl bromide with an arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required (to maintain a 1:1 or 1:2 Pd:Ligand ratio).

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition:

    • Using a syringe, add the rigorously degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at 100–110 °C.

    • Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 12–24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

By understanding the mechanistic hurdles and rationally selecting the appropriate catalyst, base, and conditions, you can transform a low-yielding struggle into a successful and reproducible synthesis.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Thomas, A. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ResearchGate. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 2098-2101. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?[Link]

  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Shiraishi, Y., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5225-5230. [Link]

  • Sasamori, T., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(1), 193-200. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(9), 3506-3510. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...[Link]

Sources

Technical Support Center: Stability of the Methoxymethyl (MOM) Group Under Acidic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuances of the methoxymethyl (MOM) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize MOM ethers in their synthetic strategies. Here, we will delve into the stability of the MOM group under acidic hydrolysis conditions, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Understanding the MOM Group: A Double-Edged Sword

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols, phenols, and other nucleophilic functional groups due to its ease of installation and general stability across a range of non-acidic conditions.[1][2][3] As an acetal, its primary mode of cleavage is through acid-catalyzed hydrolysis.[1][2] While this provides a straightforward deprotection strategy, it can also be a source of frustration when unintended cleavage occurs or when deprotection proves difficult. This guide will equip you with the knowledge to predict and control the fate of your MOM-protected compounds.

The Mechanism of Acidic Hydrolysis

The standard deprotection method for MOM ethers is acidic hydrolysis.[1] The reaction proceeds through protonation of one of the ether oxygens, which activates the acetal system. This is followed by the departure of the alcohol and the formation of a resonance-stabilized oxonium ion. This cation is then trapped by a nucleophile, typically water or the alcohol solvent, to ultimately release the deprotected alcohol and byproducts like formaldehyde and methanol.[1][4]

Acidic Hydrolysis of MOM Ether cluster_0 Mechanism MOM_Ether R-O-CH2-O-CH3 Protonated_Ether R-O(H+)-CH2-O-CH3 MOM_Ether->Protonated_Ether + H+ Oxonium_Ion [R-O=CH2]+ <-> R-O-CH2+ Protonated_Ether->Oxonium_Ion - CH3OH Hemiacetal R-O-CH2-OH Oxonium_Ion->Hemiacetal + H2O Alcohol R-OH Hemiacetal->Alcohol - CH2O, - H+ H+ H+ H2O H2O CH3OH CH3OH CH2O CH2O

Caption: Acid-catalyzed hydrolysis of a MOM ether.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the acidic deprotection of MOM ethers.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LCMS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • The reaction appears to stall.

Potential Causes & Solutions:

  • Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the reaction.

    • Solution: Incrementally increase the amount of acid catalyst. For instance, when using HCl in methanol, a few drops of concentrated HCl are often sufficient, but for more resistant substrates, a higher concentration may be necessary.[2]

  • Steric Hindrance: The MOM group may be attached to a sterically hindered alcohol, making it less accessible to the acid and solvent.

    • Solution 1: Increase the reaction temperature. Gentle heating (e.g., 40-50 °C) can often overcome the activation energy barrier.[5]

    • Solution 2: Switch to a stronger acid system. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a more potent combination that can cleave stubborn MOM ethers.[1]

  • Solvent Choice: The solvent may not be optimal for the reaction.

    • Solution: Protic solvents like methanol or ethanol in the presence of water are generally effective.[1] For substrates with poor solubility in alcohols, co-solvents like THF or dioxane can be used.

Issue 2: Unintended Deprotection or Side Reactions

Symptoms:

  • Loss of the MOM group during a reaction step that was intended to be non-deprotecting (e.g., chromatography, workup).

  • Formation of unexpected byproducts.

  • Degradation of the starting material or product.

Potential Causes & Solutions:

  • Acidic Reagents or Conditions: Many reagents are inherently Lewis acidic or can generate protic acids in situ, leading to premature MOM cleavage.

    • Lewis Acids: Reagents like TiCl₄, SnCl₄, ZnBr₂, and BF₃·OEt₂ can coordinate to the ether oxygens and facilitate cleavage.[5]

      • Solution: If possible, use a milder Lewis acid or perform the reaction at a lower temperature (e.g., -78 °C).[5] Adding a non-nucleophilic base or a proton sponge can also help scavenge trace acids.[5]

    • Silylating Reagents: Reagents like TMSBr and TMSOTf are often used for intentional MOM deprotection and will readily cleave the group.[1][6]

    • Acidic Workup: Quenching a reaction with saturated aqueous NH₄Cl can be acidic enough to cause deprotection.

      • Solution: Use neutral or basic workup conditions, such as washing with water or saturated aqueous NaHCO₃.

  • Acidic Chromatography Media: Standard silica gel is slightly acidic and can cause the hydrolysis of MOM ethers on the column.[5][7]

    • Solution 1: Neutralize the silica gel by preparing the slurry with a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.[5]

    • Solution 2: Use a different stationary phase, such as neutral alumina.

  • Substrate Sensitivity: The deprotected alcohol or other functional groups in the molecule may be sensitive to the acidic conditions, leading to degradation.

    • Solution: Employ milder deprotection methods. Pyridinium p-toluenesulfonate (PPTS) in a buffered alcohol solution is a much milder alternative to strong mineral acids.[1]

Troubleshooting_MOM_Deprotection Start MOM Deprotection Issue Incomplete Incomplete/Slow Reaction Start->Incomplete Unintended Unintended Cleavage/Side Reactions Start->Unintended Cause1 Insufficient Acid? Incomplete->Cause1 Cause2 Steric Hindrance? Incomplete->Cause2 Cause3 Acidic Reagents/Workup? Unintended->Cause3 Cause4 Acidic Silica Gel? Unintended->Cause4 Solution1 Increase Acid Conc. Cause1->Solution1 Solution2 Increase Temp. or Use Stronger Acid Cause2->Solution2 Solution3 Use Neutral/Basic Workup or Milder Reagents Cause3->Solution3 Solution4 Neutralize Silica or Use Alumina Cause4->Solution4

Caption: Decision tree for troubleshooting MOM deprotection.

Frequently Asked Questions (FAQs)

Q1: How stable is the MOM group to different pH levels?

The MOM group is generally stable in a pH range of approximately 4 to 12.[2] It is labile to strongly acidic conditions (pH < 4) and resistant to strongly basic conditions.

Q2: Can I selectively deprotect a MOM group in the presence of other acid-labile protecting groups?

Selectivity can be challenging but is achievable. The relative lability of protecting groups depends on the specific acidic conditions employed. For instance, it has been shown that a MOM group can be selectively removed with HCl generated in situ from AcCl and MeOH while a PMB (p-methoxybenzyl) group remains intact.[1] Conversely, under certain Lewis acidic conditions, a MEM (2-methoxyethoxymethyl) group can be cleaved in preference to a MOM group. Careful screening of reaction conditions is crucial.

Q3: Are there any non-acidic methods for MOM deprotection?

While acidic hydrolysis is the most common method, some Lewis acid-promoted deprotections can proceed under nearly neutral conditions.[8] For example, a combination of TMSOTf and 2,2'-bipyridyl has been used for the mild deprotection of MOM ethers, even in the presence of other acid-sensitive functional groups.[3][9] Another method involves using ZnBr₂ with n-PrSH, which can rapidly and selectively deprotect MOM ethers.[10][11]

Q4: I am concerned about the carcinogenicity of MOMCl used for protection. Does the deprotection process regenerate this reagent?

During acidic hydrolysis, the byproducts are typically methanol and formaldehyde.[1] If the deprotection is carried out using HCl in a non-alcoholic solvent, there is a theoretical possibility of forming MOMCl. However, in the presence of water or an alcohol solvent, any MOMCl formed would be rapidly hydrolyzed or solvolyzed. Standard aqueous workup procedures are generally sufficient to mitigate this risk.[12]

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of a MOM Ether

This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.

Materials:

  • MOM-protected compound

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 equiv) in methanol (approximately 0.1 M concentration).

  • To the stirred solution at room temperature, add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops per mmol of substrate).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction is slow, gentle heating to 40-50 °C can be applied.[5]

  • Once the reaction is complete (typically 1-12 hours), carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude deprotected product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is suitable for substrates containing other acid-sensitive functional groups.

Materials:

  • MOM-protected compound

  • tert-Butanol (tBuOH) or another suitable alcohol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 equiv) in tBuOH (approximately 0.1 M concentration).

  • Add a catalytic amount of PPTS (e.g., 0.1-0.3 equiv).

  • Heat the reaction mixture to a temperature between 40 °C and reflux, monitoring the progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as needed.

Data Summary

The choice of deprotection conditions can significantly impact the reaction outcome. The following table provides a summary of common conditions and their relative strengths.

Reagent SystemSolventTemperatureRelative StrengthNotes
HCl (cat.)MeOH / H₂ORT - 50 °CStrongStandard, widely applicable conditions.[1][2]
TFADCM0 °C - RTVery StrongEffective for resistant MOM ethers.[1]
PPTS (cat.)tBuOH40 °C - RefluxMildGood for acid-sensitive substrates.[1]
ZnBr₂ / n-PrSHDCM0 °C - RTMild & FastHighly selective and rapid deprotection.[10][11]
TMSOTf / 2,2'-bipyridylCH₃CN0 °C - RTMildProceeds under nearly neutral conditions.[3][9]
p-TsOHSolvent-freeRTMildEco-friendly solid-phase deprotection.[13]

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673–1677.
  • Yoshida, Y., Sakakura, A., & Ishihara, K. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8543–8552. [Link]

  • Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]

  • Pandurangan, N. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231–235. [Link]

  • Han, J. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(04), 0467–0467.
  • A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. ResearchGate. [Link]

  • Hanessian, S., Delorme, D., & Dufresne, Y. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Tetrahedron Letters, 25(24), 2515–2518.
  • Selective Deprotection of Methylene Acetals and MOM Ethers in the Presence of Other Ketal Protective Groups. HETEROCYCLES, Vol. 86, No. 1, 2012.
  • An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Academia.edu. [Link]

  • Formation of methoxy methyl ether (MOM). Vaia. [Link]

  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ResearchGate. [Link]

  • Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

  • MOM Protecting Group Addition. YouTube. [Link]

  • Yoshida, Y., Sakakura, A., & Ishihara, K. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8543–8552.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • MOM Ethers. Organic Chemistry Portal. [Link]

  • MOM Deprotection. Reddit. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2427–2456.
  • Stability of -OMOM protecting groups. Reddit. [Link]

  • Study Guide to Organic Chemistry - Saha et al. Volume 5.
  • Hydrolysis product troubleshooting. Reddit. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Acid-catalyzed ester hydrolysis. Khan Academy. [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

Sources

purification of 4-bromo-3-(methoxymethyl)benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the purification of 4-bromo-3-(methoxymethyl)benzaldehyde.

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of this compound via column chromatography. This document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and providing robust troubleshooting strategies to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The primary challenge lies in separating the target compound from structurally similar impurities. These can include unreacted starting materials, regioisomers, or over-oxidized/reduced side products. The polarity of these compounds is often very close, demanding a well-optimized chromatographic system for effective separation.

Q2: How do I select an appropriate stationary phase?

A2: For a moderately polar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[1] Its slightly acidic nature is generally not problematic for this aldehyde, but if you observe significant streaking or product loss on your analytical Thin Layer Chromatography (TLC) plate, consider deactivating the silica gel.

Q3: What is a good starting mobile phase for TLC analysis and column chromatography?

A3: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is the standard choice.[2][3] A good starting point for TLC analysis is a 10:1 to 5:1 ratio of hexanes to ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[4]

Q4: How can I visualize the compound on a TLC plate?

A4: Due to its aromatic structure, this compound is UV active and can be easily visualized under a UV lamp at 254 nm.[4] For enhanced visualization, staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution can be effective, as these stains react with the aldehyde functional group.

Q5: Is this compound stable on silica gel?

A5: Aldehydes can sometimes be susceptible to oxidation or other degradation pathways on acidic silica gel. It is crucial to first test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5] If instability is observed, you may need to use deactivated silica gel or an alternative stationary phase like alumina.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Possible Cause Solution
Poor Separation Inappropriate Solvent System: The polarity of the eluent is not optimized, leading to co-elution of the product and impurities.[6]Optimize the Eluent: If the Rf values are too high (spots run too fast), decrease the polarity by reducing the amount of ethyl acetate. If the Rf values are too low, increase the polarity. Consider adding a small percentage of a different solvent, like dichloromethane or toluene, which can alter selectivity through different interactions with the aromatic rings.[6][7]
Column Overload: Too much crude material was loaded onto the column for the amount of silica gel used.[6]Reduce Sample Load: A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or more.
Product is Tailing or Streaking Compound Instability: The aldehyde may be degrading on the acidic silica gel.[5]Deactivate the Silica Gel: Prepare a slurry of silica gel in your non-polar solvent and add 1% triethylamine. This will neutralize the acidic sites. Alternatively, use neutral alumina as the stationary phase.
Sample is too Concentrated During Loading: A highly concentrated sample band was applied to the column.Ensure Proper Loading: If using wet loading, dissolve the sample in the minimum amount of mobile phase.[8] For dry loading, ensure the solvent is fully evaporated after adsorbing the sample onto a small amount of silica gel.[8]
Product is Not Eluting from the Column Eluent Polarity is Too Low: The mobile phase is not strong enough to move the compound through the stationary phase.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. This is known as a gradient elution and can help elute more strongly bound compounds.[5]
Compound Decomposed on the Column: The compound was unstable under the column conditions and has degraded into highly polar baseline material.[5]Test for Stability: Before running a large-scale column, confirm the compound's stability on a small scale. If decomposition is confirmed, a different purification method or stationary phase is required.
Cracks or Channels in the Silica Bed Improper Column Packing: The silica gel was not packed uniformly, creating channels that allow the solvent and sample to bypass the stationary phase.Repack the Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Gently tap the column during packing to encourage even settling.
Low Product Recovery Product is Volatile: The product may be partially lost during solvent evaporation under reduced pressure.Careful Evaporation: Avoid excessive heat or high vacuum when removing the solvent from the collected fractions.
Irreversible Adsorption: The compound is too polar for the chosen system and has irreversibly bound to the silica gel.Re-evaluate the System: A more polar mobile phase or a different stationary phase may be necessary. In some cases, flushing the column with a very strong solvent like methanol can recover the bound material, although purity may be compromised.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound.

Preparation of the Mobile Phase
  • Based on prior TLC analysis, prepare an appropriate mobile phase. A common system is a mixture of hexanes and ethyl acetate. For this example, we will assume a 9:1 Hexanes:Ethyl Acetate (v/v) mixture is optimal.

  • Prepare a sufficient volume to run the entire column. Consistency is key for reproducible results.

Column Packing
  • Select a glass column of an appropriate size for the amount of crude material.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Fill the column about one-third full with the non-polar component of your mobile phase (hexanes).

  • Slowly add silica gel to the column while gently tapping the side to ensure even packing and dislodge any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand to the top to protect the silica bed from disturbance during solvent addition.

  • Open the stopcock and allow the solvent to drain until it is level with the top of the sand. Do not let the column run dry.

Sample Loading (Dry Loading Recommended)
  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the prepared mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in test tubes or vials.

  • Maintain a constant flow rate. Applying gentle positive pressure with an inert gas (air or nitrogen) can speed up the process (flash chromatography).

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

Analysis and Product Isolation
  • Develop the TLC plate in the mobile phase and visualize under a UV lamp.

  • Identify the fractions containing the pure product (those with a single spot at the correct Rf value).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow

The following diagram illustrates the key stages of the column chromatography purification process.

Purification_Workflow cluster_prep cluster_loading cluster_separation cluster_analysis prep Preparation tlc_analysis 1. TLC Analysis (Optimize Solvent System) column_packing 2. Column Packing (Slurry Method) tlc_analysis->column_packing dry_loading 3. Sample Loading (Dry Loading) column_packing->dry_loading loading Loading elution 4. Elution (Isocratic or Gradient) dry_loading->elution separation Separation & Collection collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis analysis Analysis & Isolation combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Pure Product evaporation->product

Caption: Workflow for column chromatography purification.

References

  • Restek Corporation. GC Troubleshooting Guide. [Link]

  • Hashmi, A. S. K., Blanco, M. C., Fischer, D., & Bats, J. W. (2006). Gold Catalysis: Evidence for the In-situ Reduction of Gold(III) During the Cyclization of Allenyl Carbinols.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". Royal Society of Chemistry.
  • Biovanix. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Syntheses. Procedure for the Preparation of N-Benzoyl Pyrrolidine. [Link]

  • Supporting Information for "An efficient one-pot synthesis of pyrazolo[3,4-b]quinolinones catalyzed by pyridine-2-carboxaldehyde". Royal Society of Chemistry.
  • SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Li, Y., et al. (2010). 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o987. [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. [Link]

  • Chromatography Online. Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. [Link]

  • Supporting Information for "Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsatur
  • Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". Royal Society of Chemistry.
  • PubChem. 3-Bromo-4-methoxybenzaldehyde. [Link]

  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • PubChem. 4-Bromo-3-methoxybenzaldehyde. [Link]

  • PubMed. 4-[3-(Bromo-meth-yl)benz-yloxy]-3-methoxy-benzaldehyde. [Link]

  • Supporting Information for "Total Synthesis of (±)
  • University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. [Link]

  • ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]

  • Chem-Impex. 3-Bromo-4-methoxybenzaldehyde. [Link]

Sources

recrystallization solvents for 4-bromo-3-(methoxymethyl)benzaldehyde purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 4-Bromo-3-(methoxymethyl)benzaldehyde Purification

Technical Support Center: Purification & Troubleshooting Guide

Case ID: #REC-4B3M-BENZ Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Molecule & The Challenge

Compound: this compound Critical Attributes:

  • Core: Benzaldehyde (Polar, reactive aldehyde).[1][2]

  • Substituents: Bromine (Lipophilic, heavy atom) + Methoxymethyl (MOM) Ether (Acetal-like, acid-sensitive, moderately lipophilic).[1][2]

  • Estimated Melting Point: Likely 40–65°C (Based on structural analogs like 4-bromo-3-methoxybenzaldehyde).[1][2]

  • Primary Risk: Oiling Out .[2] The combination of a low melting point and the flexible MOM ether chain makes this compound prone to separating as an oil rather than a crystal lattice during cooling.[1][2]

Operational Directive: This guide prioritizes phase control . You must maintain a delicate balance between solubility and supersaturation to force lattice formation over amorphous oil separation.[2]

Solvent Selection Matrix

Q: Which solvent system should I use for initial screening?

A: Do not rely on a single solvent.[2][3][4] This molecule’s "amphiphilic" nature (polar aldehyde/ether vs. lipophilic aryl bromide) requires a Binary Solvent System for optimal purity.[2]

SystemComposition (v/v)SuitabilityMechanism
Primary Ethanol / Water High Ethanol solubilizes the ether/aldehyde; water acts as the anti-solvent to force crystallization.[1][2] Warning: Keep pH neutral to protect the MOM group.
Secondary EtOAc / Heptane Medium Good for removing non-polar impurities.[2] Risk of oiling out is higher if the Heptane ratio is increased too quickly.[1][2]
Alternative IPA (Isopropyl Alcohol) High IPA has a lower solubility power than Ethanol, often promoting better crystal growth for low-melting solids without needing an anti-solvent.[1][2]
Avoid Acidic Solvents CRITICAL The MOM group is an acetal.[2] Avoid acetic acid or acidic water , which will hydrolyze the ether to the alcohol.[2]

Step-by-Step Optimization Protocol

Q: I am seeing an oil instead of crystals. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[2] Follow this "Oiling Out" mitigation protocol.

Phase 1: Dissolution & Saturation[1][2][5]
  • Prepare Solvent: Mix Ethanol (95%) and Water in a separate flask.[2] Start with pure Ethanol for dissolution.[2]

  • Dissolve: Add minimal warm Ethanol (40–45°C) to the crude solid. Do not boil.

    • Reasoning: Boiling near the melting point increases the kinetic energy so much that upon cooling, the molecules aggregate randomly (oil) rather than orderly (crystal).[1][2]

  • Filter: Perform a hot filtration to remove insoluble mechanical impurities.[2]

Phase 2: The "Cloud Point" Technique
  • Anti-Solvent Addition: While keeping the solution warm (35–40°C), add warm Water dropwise.[2]

  • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-Solubilize: Add 1-2 drops of Ethanol to just clear the solution.[1][2]

Phase 3: Controlled Nucleation (The Fix for Oiling)
  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass surface with a glass rod.[2][5]

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours.

    • Technical Note: Rapid cooling crashes the solute out as an oil.[2] Slow cooling allows the lattice energy to overcome the amorphous state.[1][2]

Troubleshooting & FAQs

Q: My product turned yellow/orange during heating. Is it ruined? A: This indicates oxidation of the aldehyde to a benzoic acid or condensation byproducts.[2]

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

  • Recovery: If the color persists, wash the crystallized solid with cold Hexanes (the colored impurities are often more soluble in non-polar solvents than the product).[1][2]

Q: The MOM group cleaved, and I isolated the alcohol. Why? A: Your solvent was likely acidic.[2]

  • Root Cause: Did you use tap water? Or un-neutralized crude material?

  • Prevention: Add 1% Triethylamine to your recrystallization solvent to buffer the system and ensure basicity, stabilizing the MOM ether.[2]

Q: Can I use Methanol? A: Yes, but Methanol is often too good a solvent, leading to low recovery yields.[1][2] Ethanol or IPA provides a steeper solubility curve for this specific molecular weight range.[2]

Process Visualization (Workflow)

The following diagram illustrates the decision logic for purifying this compound, specifically addressing the "Oiling Out" failure mode.

Recrystallization_Workflow Start Crude this compound Solvent_Choice Select Solvent: Ethanol (Warm, <50°C) Start->Solvent_Choice Dissolve Dissolve & Filter Hot Solvent_Choice->Dissolve Check_State Check State upon Cooling Dissolve->Check_State Crystals Crystals Formed Check_State->Crystals Clear Solution Oil Oiling Out (Liquid Phase Separation) Check_State->Oil Turbid/Droplets Remedy_Color Wash with Cold Hexanes (Removes Oxidation Products) Crystals->Remedy_Color If Yellow Final Pure Crystalline Solid Crystals->Final If White/Pale Remedy_Oil Re-heat to Dissolve Add Seed Crystal Cool at 1°C/min Oil->Remedy_Oil Remedy_Oil->Check_State Retry Remedy_Color->Final

Caption: Logic flow for managing phase separation and impurity removal during recrystallization.

Quantitative Data: Solubility & Properties

Note: Values are estimated based on close structural analogs (e.g., 4-bromo-3-methoxybenzaldehyde) due to the specific nature of the MOM-derivative.[1][2]

PropertyValue / BehaviorImplication for Purification
Melting Point ~45–60°C (Est.)[1][2][4]High Risk: Do not heat solvent >50°C. Use "Low-Temp" methods.[1][2]
Solubility (Water) InsolubleExcellent Anti-Solvent.[2]
Solubility (EtOH) HighGood Solvent (requires water to precipitate).[2]
Solubility (Hexane) LowGood Wash Solvent (removes colored oils).[2]
MOM Stability pH 7–14 StableAvoid Acid. Trace acid hydrolyzes MOM to Alcohol.[2]

References

  • Sigma-Aldrich. 3-Bromo-4-methoxybenzaldehyde Product Specification & Properties. (Analogous structural data for solubility estimation).

  • Mettler Toledo. Recrystallization Guide: Solvents, Procedure, and Troubleshooting.[2] (Standard protocols for oiling-out mitigation).

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][2][6] (Reference for Methoxymethyl (MOM) ether stability and acid sensitivity). [1][2]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 4-Bromo-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise structural characterization of intermediates is paramount. 4-Bromo-3-(methoxymethyl)benzaldehyde serves as a key building block, and its unambiguous identification is critical for ensuring the integrity of subsequent synthetic steps and the quality of the final product. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the primary tool for elucidating molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. It is designed to move beyond a simple recitation of data, explaining the causal relationships between the molecular structure and the resulting NMR spectrum. Furthermore, it objectively compares the utility of ¹H NMR with other common analytical techniques, offering a holistic perspective for professionals in the field.

Part 1: Deconstructing the ¹H NMR Spectrum of this compound

The structure of this compound gives rise to six distinct proton environments, each producing a unique signal in the ¹H NMR spectrum. The positions of the substituents on the aromatic ring—an electron-withdrawing aldehyde group and a halogen, alongside a methoxymethyl group—create a predictable yet nuanced pattern of chemical shifts and spin-spin couplings.[1]

Chemical structure of this compound with protons labeled Ha through Hf

Figure 1: Structure of this compound with non-equivalent protons labeled (Ha-Hf).

Predicted Spectral Data

The expected ¹H NMR data, based on established principles of substituent effects and spin-spin coupling, are summarized below. These predictions serve as a benchmark for analyzing experimental data.

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha Aldehyde (-CHO)9.9 - 10.1Singlet (s)1HN/A
Hb Aromatic (H-2)~7.95Doublet (d)1HJmeta (Hb-Hd) ≈ 2.0 Hz
Hc Aromatic (H-5)~7.85Doublet (d)1HJortho (Hc-Hd) ≈ 8.5 Hz
Hd Aromatic (H-6)~7.60Doublet of Doublets (dd)1HJortho (Hc-Hd) ≈ 8.5 Hz, Jmeta (Hb-Hd) ≈ 2.0 Hz
He Methylene (-CH₂-)~4.5Singlet (s)2HN/A
Hf Methoxy (-OCH₃)~3.4Singlet (s)3HN/A
Causality Behind Spectral Assignments:
  • Chemical Shift (δ):

    • Aldehyde Proton (Ha): The proton attached to the carbonyl carbon is the most deshielded, appearing far downfield (~10.0 ppm).[2][3] This is due to the strong electron-withdrawing inductive and resonance effects of the carbonyl oxygen, as well as magnetic anisotropy.

    • Aromatic Protons (Hb, Hc, Hd): These protons resonate in the typical aromatic region (7.0-8.5 ppm).[4][5] Their specific shifts are dictated by the surrounding substituents. The aldehyde group strongly deshields the ortho proton (Hb) and the para proton (Hc). The bromine atom also has a net deshielding effect. The methoxymethyl group is weakly activating, but its influence is position-dependent.

    • Methylene Protons (He): These benzylic protons are adjacent to both the aromatic ring and an electronegative oxygen atom, causing a significant downfield shift to ~4.5 ppm.

    • Methoxy Protons (Hf): The protons of the methyl group attached to oxygen appear in the characteristic ether region, around 3.4 ppm.

  • Multiplicity (Spin-Spin Splitting):

    • The splitting patterns of the aromatic protons are key to their assignment. In a trisubstituted ring of this nature, coupling occurs between adjacent protons.[6]

    • Hb (H-2) is only coupled to Hd (H-6) via a four-bond meta-coupling, which is typically small (J ≈ 1-3 Hz), resulting in a sharp doublet.[7]

    • Hc (H-5) is coupled to Hd (H-6) through a three-bond ortho-coupling, which is much larger (J ≈ 7-9 Hz), also resulting in a doublet.[7][8]

    • Hd (H-6) is the only aromatic proton with two neighbors (Hc and Hb). It is split by Hc with a large ortho coupling constant and by Hb with a small meta coupling constant, giving rise to a characteristic doublet of doublets.

    • The aldehyde (Ha), methylene (He), and methoxy (Hf) protons have no adjacent, non-equivalent protons, and therefore, they all appear as sharp singlets.

Part 2: Experimental Protocol and Data Interpretation Workflow

Acquiring High-Quality ¹H NMR Data

A self-validating protocol ensures reproducibility and accuracy. The following is a standard procedure for sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[2]

  • Instrument Setup & Acquisition:

    • Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker or Jeol instrument).

    • Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals to determine the relative ratios of the protons.

Logical Workflow for Spectral Interpretation

The process of elucidating a structure from its ¹H NMR spectrum follows a logical, step-by-step progression. This workflow ensures that all pieces of spectral information are systematically considered.

G cluster_0 Data Acquisition & Processing A 1. Initial Inspection Identify TMS (0 ppm) & Solvent Peak B 2. Signal Count Determine the number of unique proton environments (6 signals expected) A->B C 3. Chemical Shift Analysis Assign signals to proton types (Aldehyde, Aromatic, CH₂, OCH₃) B->C D 4. Integration Analysis Determine the relative number of protons for each signal (1:1:1:1:2:3 ratio) C->D E 5. Multiplicity & J-Coupling Analyze splitting patterns (s, d, dd) to establish connectivity D->E F 6. Structural Assembly Combine all data to confirm the final structure E->F

Caption: Workflow for ¹H NMR spectrum analysis.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural mapping in solution, a comprehensive characterization often relies on a multi-technique approach. The choice of method depends on the analytical question being asked—be it identity, purity, or quantification.

Analytical TechniqueInformation ProvidedStrengths for this ApplicationLimitations for this Application
¹H NMR Spectroscopy Detailed proton environment, connectivity, and stereochemistry.Unambiguous structural confirmation. Provides quantitative information if an internal standard is used.Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (carbonyl, aromatic, aliphatic).Complements ¹H NMR by providing a map of the carbon skeleton. Confirms the presence of the carbonyl (~190 ppm) and aromatic carbons (~110-160 ppm).Low natural abundance of ¹³C results in longer acquisition times. Does not provide information on proton connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation patterns, and purity assessment.Excellent for confirming molecular weight (M/z) and identifying impurities.[9][10] High sensitivity. The bromine atom gives a characteristic M+2 isotope pattern.Requires the analyte to be volatile and thermally stable.[11] Provides limited information on isomer connectivity without standards.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.The gold standard for determining the purity of a sample by separating it from by-products and starting materials.[12][13][14] Highly reproducible and quantitative.Primarily a separation technique; provides minimal structural information on its own unless coupled with a mass spectrometer (LC-MS).
Infrared (IR) Spectroscopy Presence of key functional groups.Quickly confirms the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and C-O ether stretch (~1250 cm⁻¹), validating major structural features.Provides a "fingerprint" but does not give detailed connectivity information. Cannot distinguish between isomers.
Synergistic Application:

For a drug development professional, no single technique is sufficient.

  • Synthesis Confirmation: ¹H NMR is the primary tool to confirm that the desired molecule has been formed.

  • Identity Confirmation: GC-MS provides orthogonal confirmation of the molecular weight.

  • Purity Check: HPLC is used to quantify the purity of the synthesized batch, ensuring it meets regulatory standards.

  • Quick Functional Group Check: IR spectroscopy can be used as a rapid quality control check during the synthesis process.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when systematically analyzed, allows for its complete and unambiguous characterization. The distinct chemical shifts of the aldehyde, aromatic, methylene, and methoxy protons, combined with the clear splitting patterns of the aromatic system, serve as a definitive fingerprint for the molecule.

While ¹H NMR is the cornerstone of structural elucidation, its true power is realized when used in concert with other analytical methods. Techniques like GC-MS and HPLC provide essential, complementary data regarding molecular weight and purity. For the modern researcher, a multi-faceted analytical approach is not just best practice—it is a requirement for ensuring the scientific integrity and quality necessary for advanced applications in drug development and materials science.

References

  • Jha, S. S. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 59(4), 225-235.
  • Mestrelab Research. (n.d.). ortho meta para. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • Brainly. (2023). NMR Analysis of Benzaldehyde. Available at: [Link]

  • Kieber, R. J., & Mopper, K. (1990). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Environmental Science & Technology, 24(10), 1477-1481.
  • YouTube. (2020). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. Available at: [Link]

  • Chegg. (2025). Predict the NMR spectrum of benzaldehyde. Available at: [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38.
  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Available at: [Link]

  • Max Planck Institute. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
  • The Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • O'Duill, M., et al. (2012). A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydrazides. Organic & Biomolecular Chemistry, 10(39), 7965-7973.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • University of Puget Sound. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • McMurry, J. (2019). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Al-Hunaiti, A., et al. (2015). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 56(11), 2216-2223.
  • Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Bonzi, G. (2011). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Jayarathne, T. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Available at: [Link]

  • Byrd, J. C., & Murphy, R. C. (2008). MASS SPECTROMETRY OF FATTY ALDEHYDES. Journal of Lipid Research, 49(7), 1447-1456.
  • Chromatography Forum. (2024). LC-MS: Benzaldehyde not detecting. Available at: [Link]

Sources

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